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  • Product: 1-(4-Isopropoxyphenyl)methanamine
  • CAS: 21244-34-8; 387350-82-5

Core Science & Biosynthesis

Foundational

1-(4-Isopropoxyphenyl)methanamine structural formula and molecular weight

An In-Depth Technical Guide to 1-(4-Isopropoxyphenyl)methanamine for Advanced Research and Development Abstract: This technical guide provides a comprehensive overview of 1-(4-Isopropoxyphenyl)methanamine (CAS No: 21244-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(4-Isopropoxyphenyl)methanamine for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of 1-(4-Isopropoxyphenyl)methanamine (CAS No: 21244-34-8), a versatile primary amine with significant potential in organic synthesis and pharmaceutical development. The document details its structural formula, molecular weight, and core physicochemical properties. Furthermore, it explores its role as a key building block, outlines critical safety and handling protocols, and offers a perspective on its application in the synthesis of more complex molecules. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a detailed understanding of this compound for their work.

Core Compound Identification and Properties

1-(4-Isopropoxyphenyl)methanamine, also known as 4-isopropoxybenzylamine, is an organic chemical compound characterized by a benzylamine core substituted with an isopropoxy group at the para position of the benzene ring.[1][2] This structure, featuring both a reactive primary amine and an ether linkage, makes it a valuable intermediate in the synthesis of a wide range of target molecules.[3][4] Its unique combination of functional groups allows for diverse chemical modifications, rendering it a subject of interest in medicinal chemistry and materials science.

Physicochemical and Structural Data

The fundamental properties of 1-(4-Isopropoxyphenyl)methanamine are summarized below. These data points are critical for designing experimental conditions, including reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 21244-34-8[1][2][5][6][7]
Molecular Formula C10H15NO[1][2][5][]
Molecular Weight 165.23 g/mol [2][]
Appearance Colorless to light yellow liquid[2]
Boiling Point 259.2°C at 760 mmHg; 74°C at 0.3 mmHg[1][2]
Density 0.99 g/cm³[1]
Refractive Index 1.518[1]
Flash Point 108.3°C[1]
Canonical SMILES CC(C)OC1=CC=C(C=C1)CN[1]
InChIKey BHCAOBYOKNTDLI-UHFFFAOYSA-N[1]

Structural Representation and Synthesis Logic

The molecular architecture of 1-(4-Isopropoxyphenyl)methanamine is fundamental to its reactivity and utility. The presence of the nucleophilic amine group (-NH2) on a flexible methylene linker adjacent to an aromatic ring allows it to participate in a variety of coupling and condensation reactions. The isopropoxy group modifies the electronic properties of the aromatic ring and enhances lipophilicity, a key consideration in drug design.

Caption: 2D structure of 1-(4-Isopropoxyphenyl)methanamine.

Conceptual Synthesis Pathway

The synthesis of substituted benzylamines like 1-(4-Isopropoxyphenyl)methanamine typically involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile or oxime. A common and logical laboratory-scale approach starts from 4-isopropoxybenzaldehyde. This workflow is valued for its high efficiency and the ready availability of starting materials.

The diagram below illustrates a generalized workflow for the synthesis via reductive amination. The choice of reducing agent is critical; common agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. Each option presents a trade-off between reactivity, selectivity, and operational safety, which must be evaluated based on the specific laboratory or industrial context.

Synthesis_Workflow Start Start: 4-Isopropoxybenzaldehyde + Ammonia Source Step1 Step 1: Imine Formation (Condensation Reaction) Start->Step1 Solvent Step2 Step 2: Reduction (e.g., Catalytic Hydrogenation or NaBH4) Step1->Step2 Imine Intermediate Step3 Step 3: Work-up & Purification (Extraction, Chromatography) Step2->Step3 Crude Product End End Product: 1-(4-Isopropoxyphenyl)methanamine Step3->End

Caption: Generalized workflow for the synthesis of the target compound.

Role in Drug Discovery and Development

In the landscape of pharmaceutical research, 1-(4-Isopropoxyphenyl)methanamine serves as a quintessential "building block." Its structure is incorporated into larger, more complex molecules to modulate their pharmacological properties. The primary amine handle is a key site for derivatization, allowing for the construction of amides, sulfonamides, and secondary or tertiary amines, which are prevalent motifs in active pharmaceutical ingredients (APIs).

The isopropoxy-phenyl moiety can interact with hydrophobic pockets in biological targets and can be crucial for establishing binding affinity. Its use as a precursor or intermediate is evident in the synthesis of novel therapeutic candidates, including those targeting transporters and enzymes.[4] The ability to readily synthesize derivatives from this compound allows for the rapid generation of compound libraries for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery.

Safety, Handling, and Storage Protocols

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount when handling 1-(4-Isopropoxyphenyl)methanamine. The compound is classified as hazardous, and proper personal protective equipment (PPE) is required at all times.

Hazard Identification and Precautionary Measures
  • Health Hazards: The compound is harmful if swallowed or in contact with skin.[1] It is classified as causing severe skin burns and serious eye damage.[9] Inhalation may lead to respiratory irritation.[7][9]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

Experimental Protocol: Safe Handling and Emergency Procedures
  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[10] Safety showers and eyewash stations must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a face shield.[10]

    • Lab Coat: A flame-retardant lab coat is mandatory.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][10] Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

1-(4-Isopropoxyphenyl)methanamine is a foundational chemical intermediate with well-defined properties and significant utility in advanced chemical synthesis. Its structural features provide a versatile platform for the development of novel compounds, particularly within the pharmaceutical industry. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety and handling protocols, enables researchers to effectively and safely leverage this compound in their research and development endeavors.

References

  • PubChem. 1-(4-Isopropylphenyl)-N-methylmethanamine. National Center for Biotechnology Information. [Link]

  • HENAN NEW BLUE CHEMICAL CO.,LTD. 23795-02-0. LookChem. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Codow. CAS 21244-34-8 | 1-(4-Isopropoxyphenyl)methanamine. Codow. [Link]

  • Ebuka, A. F., et al. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]

  • Double Bond Chemical. CHISORB 1500. Double Bond Chemical Ind. Co., Ltd. [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Tadiparthi, K., et al. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]

  • Ndjonka, D., et al. The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. MDPI. [Link]

  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.

Sources

Exploratory

Pharmacokinetic Profiling of 1-(4-Isopropoxyphenyl)methanamine Derivatives: A Technical Guide for Lead Optimization

Executive Summary & Structural Rationale The 1-(4-isopropoxyphenyl)methanamine scaffold (CAS 21244-34-8) is a highly versatile building block in medicinal chemistry, frequently utilized in the design of CNS-active agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1-(4-isopropoxyphenyl)methanamine scaffold (CAS 21244-34-8) is a highly versatile building block in medicinal chemistry, frequently utilized in the design of CNS-active agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands. Structurally, it features a primary amine (conferring basicity, pKa≈9.5 ) and a lipophilic isopropoxy ether (driving a logP of ≈2.6 ).

While this specific physicochemical combination promotes excellent target engagement through ionic and hydrophobic interactions, it introduces distinct pharmacokinetic (PK) liabilities. The basic amine is protonated at physiological pH, which can limit passive transcellular permeability and drive a high volume of distribution ( Vd​ ). Concurrently, the isopropoxy group is a prime target for cytochrome P450 (CYP)-mediated O-dealkylation. As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the rigorous, causality-driven in vitro and in vivo PK profiling required to optimize derivatives of this scaffold.

Causality in Experimental Design: The Structure-Property Relationship

When profiling 1-(4-isopropoxyphenyl)methanamine derivatives, standard "check-box" screening is insufficient. Every assay must be selected based on the molecule's structural vulnerabilities[1]:

  • The Amine Motif : Primary amines carry a positive charge at pH 7.4. This charge impedes passive intestinal diffusion. Therefore, bidirectional Caco-2 permeability assays are critical to determine if active uptake transporters are required for absorption, or if the molecule is a substrate for efflux pumps.

  • The Isopropoxy Motif : Alkyl ethers are highly susceptible to oxidative cleavage. We must prioritize metabolic stability assays specifically monitoring for the loss of the isopropyl group ( −42 Da ) via LC-MS/MS to identify rapid clearance liabilities[2].

PK_Workflow Start 1-(4-Isopropoxyphenyl)methanamine Derivatives PhysChem Physicochemical Profiling (pKa, logD, Solubility) Start->PhysChem InVitro In Vitro ADME (Microsomes, Caco-2, PPB) PhysChem->InVitro InVitro->Start  High CL / Low Permeability InVivo In Vivo PK (Rodents) (IV/PO Dosing) InVitro->InVivo  Favorable Profile Bioanalysis LC-MS/MS Bioanalysis (ICH M10 Guidelines) InVivo->Bioanalysis Decision Lead Selection & Optimization Bioanalysis->Decision

Figure 1: Step-by-step pharmacokinetic profiling workflow for lead optimization.

In Vitro ADME Profiling: Protocols & Mechanistic Rationale

Microsomal Metabolic Stability (Self-Validating Protocol)

To assess hepatic clearance, human liver microsomes (HLMs) are utilized. Because the isopropoxy group is vulnerable to CYP3A4 and CYP2D6, the protocol must be designed as a self-validating system to ensure that observed depletion is strictly enzyme-mediated rather than a result of chemical instability[3].

Step-by-Step Methodology:

  • Preparation : Prepare a solution of the test derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Self-Validation Controls :

    • Positive Controls: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells to verify batch enzyme activity.

    • Negative Control: A parallel incubation lacking the NADPH cofactor to strictly rule out chemical degradation.

  • Initiation & Incubation : Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling : Extract aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Termination : Quench immediately into of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS) to precipitate proteins.

  • Analysis : Centrifuge at 4000×g for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and in vitro intrinsic clearance ( CLint​ ).

Metabolism Parent 1-(4-Isopropoxyphenyl) methanamine CYP Hepatic CYPs (e.g., CYP2D6, CYP3A4) Parent->CYP MAO Monoamine Oxidase (MAO) Parent->MAO Metab1 O-Dealkylation (Phenol Metabolite) CYP->Metab1 Major Metab2 Oxidative Deamination (Aldehyde/Acid) MAO->Metab2 Minor Phase2 Phase II Conjugation (Glucuronidation) Metab1->Phase2 Metab2->Phase2 Excretion Renal Excretion Phase2->Excretion

Figure 2: Primary metabolic pathways of 1-(4-Isopropoxyphenyl)methanamine derivatives.

Caco-2 Permeability & Efflux

Given the basic nature of the methanamine, bidirectional Caco-2 transport assays are required. If the efflux ratio ( Papp,B−A​/Papp,A−B​ ) is >2 , the derivative is likely a substrate for P-glycoprotein (P-gp), which will severely limit oral bioavailability and blood-brain barrier (BBB) penetration. Structural optimization (e.g., reducing the basicity of the amine via fluorination of the adjacent alkyl chain) may be required.

In Vivo Pharmacokinetics & Bioanalysis

Rodent PK Study Design

To determine absolute bioavailability ( F% ), a dual-arm rodent study (e.g., Sprague-Dawley rats) is employed.

  • Intravenous (IV) Arm : 1 mg/kg administered via the tail vein to determine systemic clearance ( CL ) and steady-state volume of distribution ( Vdss​ ). Because of the lipophilic isopropoxy group, Vdss​ is typically high ( >2 L/kg ).

  • Oral (PO) Arm : 10 mg/kg administered via oral gavage to determine peak plasma concentration ( Cmax​ ) and the area under the curve (AUC).

LC-MS/MS Bioanalytical Validation

Quantification of the derivatives in plasma must strictly adhere to FDA and ICH M10 guidelines[4]. Because the primary amine ionizes efficiently, Electrospray Ionization in positive mode (ESI+) is the standard approach[5].

Step-by-Step Bioanalytical Protocol:

  • Sample Extraction : Perform protein precipitation by adding 3 volumes of methanol (containing the IS) to 1 volume of plasma. Vortex for 2 minutes.

  • Chromatography : Inject onto a C18 column (e.g., ). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The acidic modifier ensures the amine remains fully ionized for optimal peak shape.

  • Detection : Utilize Multiple Reaction Monitoring (MRM). For the parent scaffold, track the transition from [M+H]+→[M+H−NH3​]+ or the loss of the isopropoxy group ( [M+H−42]+ ).

  • Validation Criteria : The method must demonstrate accuracy within ±15% of nominal concentrations and precision of <15% CV across all Quality Control (QC) levels ( ±20% at the Lower Limit of Quantification, LLOQ).

Quantitative Data Summaries

The tables below summarize representative target profiles for optimized 1-(4-Isopropoxyphenyl)methanamine derivatives during lead selection.

Table 1: Target In Vitro ADME Profile
ParameterTarget ValueMechanistic Implication
LogD (pH 7.4) 1.5−3.0 Balances aqueous solubility with membrane permeability.
HLM CLint​ Indicates resistance to rapid CYP-mediated O-dealkylation.
Caco-2 Papp​ (A-B) >10×10−6 cm/s Ensures adequate passive or active intestinal absorption.
Efflux Ratio <2.0 Confirms the compound is not a strong P-gp substrate.
Plasma Protein Binding <95% boundEnsures sufficient free fraction ( fu​ ) for target engagement.
Table 2: Target In Vivo PK Parameters (Rat Model, IV 1 mg/kg / PO 10 mg/kg)
PK ParameterTarget ValueInterpretation
Clearance ( CL ) <30 mL/min/kg Low to moderate hepatic extraction ratio.
Volume of Distribution ( Vdss​ ) 2.0−5.0 L/kg Extensive tissue distribution driven by the basic amine.
Half-life ( t1/2​ ) >4 hours Supports once- or twice-daily dosing regimens.
Bioavailability ( F% ) >40% Viable for oral formulation development.

References

  • Di, L. & Kerns, E.H. (2003). Pharmaceutical profiling in drug discovery. Drug Discovery Today, 8(7), 316-323. [Link]

  • Obach, R.S. (2013). Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy. Pharmacological Reviews. [Link]

  • Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection. National Center for Biotechnology Information (NCBI). [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. [Link]

Foundational

An In-depth Technical Guide to the Solubility of 1-(4-Isopropoxyphenyl)methanamine in Polar Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-isopropoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-isopropoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, extrapolations from its physicochemical properties, and established analytical methodologies to offer a robust predictive framework and practical guidance for researchers, scientists, and drug development professionals. The guide delves into the theoretical underpinnings of solubility, predicts the compound's behavior in various polar organic solvents, and provides a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage failures.[1][2] For a molecule like 1-(4-isopropoxyphenyl)methanamine, which serves as a building block for more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility profile is paramount. Solubility dictates crucial parameters throughout the development pipeline, including:

  • Reaction Kinetics and Purity: Efficient synthesis and purification protocols are contingent on the appropriate selection of solvents to dissolve reactants and isolate products.

  • Formulation and Bioavailability: The ability to formulate a drug in a suitable delivery vehicle is directly tied to its solubility, which in turn significantly impacts its absorption and bioavailability in vivo.[1][3]

  • Process Scalability: Reproducible and scalable manufacturing processes rely on well-characterized solubility data to ensure consistent batch quality and yield.

This guide is designed to equip the scientific community with the necessary tools to navigate the solubility challenges associated with 1-(4-isopropoxyphenyl)methanamine, thereby facilitating more efficient and successful drug development endeavors.

Physicochemical Profile of 1-(4-Isopropoxyphenyl)methanamine

A foundational understanding of a compound's intrinsic properties is essential for predicting its solubility behavior. 1-(4-Isopropoxyphenyl)methanamine is an aromatic amine with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[4]
Molecular Weight 165.23 g/mol [4]
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point 259.2 °C at 760 mmHg[4]
Density 0.99 g/cm³[4]
logP (Octanol-Water Partition Coefficient) 2.63280[4]

The positive logP value indicates a degree of lipophilicity, suggesting that while the amine group imparts some polarity, the isopropoxy and phenyl moieties contribute to a nonpolar character. This duality is central to its solubility in a range of solvents.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces, enthalpy, and entropy.[5] The adage "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility. A more rigorous understanding involves considering the following:

  • Intermolecular Forces: The solubility of 1-(4-isopropoxyphenyl)methanamine in polar organic solvents will be influenced by its ability to form hydrogen bonds via its primary amine group (-NH₂) and the oxygen of the isopropoxy group, as well as dipole-dipole interactions and London dispersion forces. Polar organic solvents are themselves capable of these interactions.

  • Enthalpy of Solution (ΔH_soln): This represents the net energy change during dissolution. It is the sum of the energy required to break solute-solute and solvent-solvent bonds and the energy released upon the formation of solute-solvent bonds. For many solids dissolving in liquids, this process is endothermic (ΔH > 0), meaning solubility increases with temperature.[5][6]

  • Entropy of Solution (ΔS_soln): Dissolution generally leads to an increase in disorder, resulting in a positive entropy change, which favors the dissolution process.

The overall free energy change (ΔG_soln) for dissolution is given by the Gibbs free energy equation: ΔG_soln = ΔH_soln - TΔS_soln. A negative ΔG_soln indicates a spontaneous dissolution process.

Predicted Solubility of 1-(4-Isopropoxyphenyl)methanamine in Polar Organic Solvents

Based on its molecular structure and physicochemical properties, the following qualitative solubility profile in common polar organic solvents can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The primary amine and ether oxygen of the solute can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors, leading to strong interactions with protic solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents can accept hydrogen bonds from the amine group and engage in strong dipole-dipole interactions with the polar functionalities of the solute.
Halogenated Dichloromethane, ChloroformHigh While less polar than the other solvents listed, these are good solvents for many organic compounds due to their ability to induce dipoles and engage in dispersion forces. Amines are generally soluble in these solvents.[7]

It is crucial to emphasize that these are predictions. The actual quantitative solubility can be influenced by factors such as temperature, pressure, and the presence of impurities.[5] Therefore, experimental determination is essential for obtaining accurate and reliable data.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol outlines a robust and widely accepted "shake-flask" method for determining the thermodynamic (equilibrium) solubility of 1-(4-isopropoxyphenyl)methanamine.[8][9] This method ensures that the solution has reached saturation, providing a true measure of the compound's solubility under the specified conditions.

Objective: To determine the equilibrium solubility of 1-(4-isopropoxyphenyl)methanamine in a given polar organic solvent at a controlled temperature.

Materials:

  • 1-(4-Isopropoxyphenyl)methanamine (high purity)

  • Selected polar organic solvent(s) (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(4-isopropoxyphenyl)methanamine to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

    • Add a known volume of the desired polar organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

  • Quantification using HPLC:

    • Prepare a series of standard solutions of 1-(4-isopropoxyphenyl)methanamine of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.[10]

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validation and Trustworthiness:

  • Confirmation of Equilibrium: As mentioned, taking samples at multiple time points ensures that the system has reached a true equilibrium state.

  • Purity of Materials: The use of high-purity solute and analytical grade solvents is crucial to avoid erroneous results.[11]

  • Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.999) validates the accuracy of the analytical method.[10]

  • Residual Solid Analysis: Characterizing the solid material remaining after the experiment (e.g., by XRPD or DSC) can confirm that no phase transformation or degradation of the compound has occurred during the experiment.[9]

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of 1-(4-isopropoxyphenyl)methanamine.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification (HPLC) cluster_calc Calculation prep_solute Add excess solute to vial prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_seal Seal vial prep_solvent->prep_seal equil_shake Agitate at constant temperature (24-48h) prep_seal->equil_shake sample_settle Allow excess solid to settle equil_shake->sample_settle sample_supernatant Withdraw supernatant sample_settle->sample_supernatant sample_filter Filter through 0.45 µm syringe filter sample_supernatant->sample_filter quant_dilute Dilute filtered sample sample_filter->quant_dilute quant_standards Prepare standard solutions quant_calibrate Generate calibration curve quant_standards->quant_calibrate quant_determine Determine concentration quant_calibrate->quant_determine quant_inject Inject sample and standards quant_dilute->quant_inject quant_inject->quant_determine calc_solubility Calculate solubility (mg/mL or mol/L) quant_determine->calc_solubility

Workflow for thermodynamic solubility determination.

Conclusion

References

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). Retrieved from [Link]

  • Solubility - Wikipedia. (n.d.). Retrieved from [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937–944.
  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. (2022, September 12). Retrieved from [Link]

  • Solubility. (n.d.). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • 1-(4-Isopropylphenyl)-N-methylmethanamine. PubChem. (n.d.). Retrieved from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). ResearchGate. Retrieved from [Link]

  • Experiment 13 – Properties of Amines and Amides. Moorpark College. (n.d.). Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. (2021, February 14). Retrieved from [Link]

  • Vertzoni, M., Alsenz, J., Augustijns, P., Bauer-Brandl, A., Bergström, C. A. S., Brouwers, J., ... & Reppas, C. (2021). UNGAP best practice for improving solubility data quality of orally administered drugs. European Journal of Pharmaceutical Sciences, 165, 105938.
  • Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023, April 6). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: The Mechanistic Role of the 1-(4-Isopropoxyphenyl)methanamine Pharmacophore in Target-Directed Biological Assays

Executive Summary 1-(4-Isopropoxyphenyl)methanamine (commonly known as 4-isopropoxybenzylamine; CAS: 21244-34-8) is a highly versatile primary amine. While rarely deployed as a standalone active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Isopropoxyphenyl)methanamine (commonly known as 4-isopropoxybenzylamine; CAS: 21244-34-8) is a highly versatile primary amine. While rarely deployed as a standalone active pharmaceutical ingredient (API), it serves as a critical pharmacophore and structural synthon in advanced drug discovery. When conjugated into larger heterocyclic scaffolds—such as isoxazolopyrimidines or benzothienopyrimidines—the 4-isopropoxybenzylamine moiety dictates the binding kinetics, target selectivity, and overall mechanism of action (MoA) in biological assays.

This guide elucidates the causality behind its structural utility, focusing on its proven efficacy in two distinct biological systems: the inhibition of the SLC26A6 (PAT1) anion exchanger and the targeting of Phosphodiesterase Type 5 (PDE5).

Structural Rationale: Why 1-(4-Isopropoxyphenyl)methanamine?

In rational drug design, the selection of a benzylamine derivative is never arbitrary. The 1-(4-Isopropoxyphenyl)methanamine moiety offers three distinct biophysical advantages that make it highly reactive in biological assays:

  • The Isopropoxy Tail: Provides a bulky, lipophilic extension that perfectly occupies deep hydrophobic pockets within transmembrane domains or catalytic sites. It displaces water molecules from these pockets, driving a favorable entropic shift that dramatically increases target residence time.

  • The Phenyl Ring: Enables π−π stacking interactions with aromatic residues (like phenylalanine or tyrosine) in the target protein's binding cleft.

  • The Methanamine Linker: Acts as a flexible hinge, allowing the molecule to adopt optimal conformations while serving as a conjugation point (often forming an amidine or secondary amine linkage) that can participate in crucial hydrogen bonding.

Mechanism of Action in SLC26A6 (PAT1) Inhibition

Biological Context & Mechanism

SLC26A6 (Putative Anion Transporter 1, PAT1) is a major apical Cl⁻/oxalate and Cl⁻/HCO₃⁻ exchanger in the intestinal epithelium. In diseases like Cystic Fibrosis (CF), inhibiting PAT1 prevents fluid absorption, thereby hydrating the intestinal lumen and alleviating distal intestinal obstruction syndrome (DIOS) 1.

High-throughput screening and subsequent structure-activity relationship (SAR) optimization revealed that substituting the R3 position of an isoxazolopyrimidine core with 1-(4-Isopropoxyphenyl)methanamine yields highly potent PAT1 inhibitors 1. The isopropoxy group sterically blocks the anion translocation pathway, locking the transporter in an inactive conformation.

Quantitative SAR Data

The specific substitution of the amine moiety drastically alters biological activity. The data below demonstrates the superiority of the 4-isopropoxy substitution compared to other variants.

Table 1: SAR of Isoxazolopyrimidine PAT1 Inhibitors at the R3 Position

R3 Substituent (Amine Moiety)IC₅₀ (μM)Biological Activity Status
4-Isopropoxybenzylamine 6.5 Potent Inhibition
Methyl, 2-OMe-benzylamine17.2Moderate Inhibition
4-F-phenyl, 3-Br-benzylamine> 25.0Inactive
Methyl, 2-OEt-benzylamine> 25.0Inactive

Note: Data derived from high-throughput YFP-quenching assays in FRT cells.

Experimental Protocol: Self-Validating YFP Halide-Sensing Assay

To validate the MoA of 4-isopropoxybenzylamine derivatives, a kinetic cell-based assay is employed. This system is self-validating: it relies on the direct physiological function of PAT1 (halide exchange) rather than an artificial proxy. The inclusion of a kinetic baseline before gradient application ensures that any observed quenching is strictly dependent on the I⁻ influx, internally controlling for well-to-well variations.

  • Cell Line Engineering: Fisher Rat Thyroid (FRT) cells are stably co-transfected with human SLC26A6 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

  • Monolayer Formation: Seed cells in 96-well black-walled, clear-bottom microplates until a polarized monolayer forms, ensuring the apical localization of PAT1.

  • Compound Pre-incubation: Wash cells with a Cl⁻-rich physiological buffer. Add the 4-isopropoxybenzylamine-derived test compound (0.1–30 μM in DMSO) and incubate for 15 minutes.

    • Causality: This incubation is critical; it allows the lipophilic isopropoxy moiety to partition into the lipid bilayer and access the PAT1 allosteric/steric site before transport is initiated.

  • Gradient Application: Rapidly inject an inwardly directed iodide (I⁻) buffer.

  • Kinetic Readout: Continuously monitor YFP fluorescence (Excitation: 500 nm, Emission: 535 nm) for 14 seconds. PAT1 normally exchanges intracellular Cl⁻ for extracellular I⁻, and I⁻ rapidly quenches YFP.

  • Data Analysis: If the compound is active, PAT1 is blocked, I⁻ cannot enter, and YFP fluorescence remains high. Calculate the initial rate of quenching.

PAT1_Pathway Lumen Intestinal Lumen (Cl- Rich) PAT1 SLC26A6 (PAT1) Anion Exchanger Lumen->PAT1 Cl- Influx Cell Intestinal Epithelial Cell (I- / Oxalate) PAT1->Cell Cl- Absorption Cell->PAT1 I- / Oxalate Efflux Inhibitor Isoxazolopyrimidine (4-Isopropoxybenzylamine moiety) Inhibitor->PAT1 Allosteric/Steric Block Effect Reduced Fluid Absorption (Hydrates Lumen) Inhibitor->Effect Therapeutic Outcome

Figure 1: SLC26A6 (PAT1) inhibition pathway by 4-isopropoxybenzylamine derivatives.

YFP_Assay Step1 1. Cell Culture FRT Cells co-expressing SLC26A6 & YFP Step2 2. Compound Incubation Add 1-(4-Isopropoxyphenyl)methanamine derivatives Step1->Step2 Step3 3. I- Gradient Application Inwardly directed Iodide gradient Step2->Step3 Step4 4. Fluorescence Readout Measure YFP Quenching Step3->Step4 Logic1 If Active (Inhibited): YFP remains fluorescent (No I- influx) Step4->Logic1 Logic2 If Inactive: YFP is quenched (I- influx occurs) Step4->Logic2

Figure 2: YFP halide-sensing assay workflow for evaluating PAT1 inhibitor efficacy.

Mechanism of Action in PDE5 Inhibition

Biological Context & Mechanism

Phosphodiesterase Type 5 (PDE5) degrades cyclic GMP (cGMP). Inhibiting PDE5 maintains high cGMP levels, promoting smooth muscle relaxation and vasodilation, which is the primary mechanistic pathway for treating erectile dysfunction and pulmonary hypertension 2.

Derivatives such as 3-chloro-4-isopropoxybenzylamine (a halogenated analog of our core pharmacophore) are reacted to form highly specific benzothieno[2,3-d]pyrimidines 2. In the PDE5 catalytic domain, the pyrimidine core mimics the guanine ring of cGMP. The 4-isopropoxybenzylamine moiety extends deep into the hydrophobic pocket (interacting with key residues like Q817 and F820).

Experimental Protocol: Radiometric PDE5 Enzymatic Assay

This radiometric assay is self-validating through its two-step enzymatic conversion. By requiring snake venom nucleotidase to convert the product before column separation, the assay inherently controls for non-specific substrate degradation. Only true PDE5-mediated hydrolysis products are quantified.

  • Enzyme Preparation: Purify recombinant human PDE5.

  • Reaction Mixture: Combine PDE5 enzyme, assay buffer, and the 4-isopropoxybenzylamine derivative.

    • Causality: The buffer must contain Mg²⁺, as the divalent cation is essential for coordinating the phosphate group of cGMP in the PDE5 active site.

  • Substrate Addition: Introduce tritium-labeled cGMP ([³H]-cGMP) to initiate the reaction.

  • Incubation & Termination: Incubate at 37°C for 20 minutes. Terminate the reaction by boiling for 2 minutes to denature the PDE5.

  • Product Separation: Add snake venom nucleotidase and incubate for 10 minutes to convert the reaction product ([³H]-GMP) into uncharged [³H]-guanosine. Separate unreacted [³H]-cGMP from [³H]-guanosine using anion-exchange resin columns (the negatively charged cGMP binds to the resin, while the neutral guanosine elutes).

  • Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter. A decrease in detected [³H]-guanosine directly correlates with the inhibitory potency of the test compound.

Conclusion

The 1-(4-Isopropoxyphenyl)methanamine structure is a powerful tool in the medicinal chemist's arsenal. Whether blocking anion exchange in the gut or preventing cGMP degradation in the vasculature, its unique combination of lipophilicity, steric bulk, and hydrogen-bonding capacity makes it an ideal pharmacophore for driving high-affinity, target-directed interactions in biological assays.

Sources

Foundational

In Vivo Metabolism Pathways of 1-(4-Isopropoxyphenyl)methanamine: A Mechanistic Whitepaper

Target Audience: Pharmacokineticists, DMPK Researchers, and Drug Development Scientists Document Type: Technical Guide & Analytical Protocol Executive Summary & Structural Profiling Understanding the in vivo biotransform...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, DMPK Researchers, and Drug Development Scientists Document Type: Technical Guide & Analytical Protocol

Executive Summary & Structural Profiling

Understanding the in vivo biotransformation of primary benzylamines with para-alkoxy substitutions is critical for predicting pharmacokinetic (PK) clearance, potential drug-drug interactions (DDIs), and metabolite-driven toxicity. 1-(4-Isopropoxyphenyl)methanamine (also known as 4-isopropoxybenzylamine) presents two distinct metabolic vulnerabilities:

  • The Para-Isopropoxy Group: Highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation.

  • The Primary Methanamine Group: A target for oxidative deamination via Monoamine Oxidase (MAO) or specific CYP isoforms.

This guide systematically deconstructs the mechanistic pathways governing the metabolism of this compound, provides field-validated protocols for LC-MS/MS metabolite identification, and establishes a self-validating framework for robust DMPK profiling.

Phase I Biotransformation Pathways

CYP450-Mediated O-Dealkylation

The most prominent Phase I clearance route for para-alkoxyaryl compounds is O-dealkylation[1]. The bulky isopropyl ether is rapidly recognized by hepatic CYP450 enzymes (predominantly CYP2D6 and CYP3A4 in humans, or homologous isoforms in rodent models).

Mechanistically, this reaction does not occur via direct nucleophilic attack. Instead, it proceeds through a two-step Hydrogen Atom Transfer (HAT) / Oxygen Rebound mechanism[2]:

  • The perferryl active site of the CYP450 enzyme abstracts a hydrogen atom from the α -carbon of the isopropoxy group, generating a neutral carbon radical[2].

  • Rapid "oxygen rebound" yields an unstable hemiacetal intermediate[2].

  • The hemiacetal spontaneously and non-enzymatically cleaves, releasing acetone and yielding the primary phenolic metabolite, 4-hydroxybenzylamine [2].

HAT_Mechanism Step1 1-(4-Isopropoxyphenyl)methanamine (Substrate) Step2 Hydrogen Atom Transfer (HAT) via CYP450 [FeO]3+ Step1->Step2 Step3 Carbon Radical Intermediate Step2->Step3 Step4 Oxygen Rebound Step3->Step4 Step5 Hemiacetal Intermediate Step4->Step5 Step6 Spontaneous Cleavage (Loss of Acetone) Step5->Step6 Step7 4-Hydroxybenzylamine (Phenol Metabolite) Step6->Step7

Figure 1: CYP450-mediated Hydrogen Atom Transfer (HAT) O-dealkylation mechanism.

Oxidative Deamination

While secondary and tertiary alkyl amines frequently undergo N-dealkylation or N-hydroxylation to form metabolic-intermediate complexes[3], primary amines like 1-(4-Isopropoxyphenyl)methanamine are primarily subjected to oxidative deamination. Catalyzed by MAO or CYP450, the primary amine is oxidized to an imine intermediate, which is rapidly hydrolyzed to 4-isopropoxybenzaldehyde . Subsequent oxidation by Aldehyde Dehydrogenase (ALDH) yields 4-isopropoxybenzoic acid .

Phase II Conjugation Pathways

Aromatic hydroxy groups generated via Phase I metabolism serve as primary targets for Phase II functionalization, which drastically increases hydrophilicity to facilitate renal excretion[4]. The 4-hydroxybenzylamine generated from O-dealkylation is rapidly sequestered by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form an O-glucuronide conjugate . Sulfotransferases (SULTs) may also generate a sulfate conjugate, though glucuronidation typically dominates the high-capacity clearance of phenolic metabolites[4].

Pathway Parent 1-(4-Isopropoxyphenyl)methanamine (Parent Drug) ODealkyl O-Dealkylation (CYP450) Parent->ODealkyl Deamin Oxidative Deamination (MAO / CYP450) Parent->Deamin Phenol 4-Hydroxybenzylamine (Phase I Metabolite) ODealkyl->Phenol PhaseII Phase II Conjugation (UGT) Phenol->PhaseII Acid 4-Isopropoxybenzoic Acid (Phase I Metabolite) Deamin->Acid Glucuronide O-Glucuronide Conjugate (Phase II Metabolite) PhaseII->Glucuronide

Figure 2: Primary in vivo metabolic pathways of 1-(4-Isopropoxyphenyl)methanamine.

Experimental Protocol: In Vivo Metabolite Profiling

To ensure scientific integrity, the following LC-MS/MS workflow is designed as a self-validating system . Every step includes built-in causality to prevent analytical artifacts.

Step 1: Dosing and Sample Collection
  • Procedure: Administer the compound intravenously (IV) at 2 mg/kg or orally (PO) at 10 mg/kg to Sprague-Dawley rats. Collect blood at 0 (pre-dose), 0.5, 1, 2, 4, and 8 hours into K₂EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

  • Causality & Trustworthiness: The inclusion of a T=0 pre-dose control is critical. It serves as a biological blank to ensure that downstream MS peaks are true biotransformation products and not endogenous isobaric interferences or formulation impurities. K₂EDTA prevents coagulation without introducing the severe ion-suppression effects in MS that are common with heparin.

Step 2: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile (ACN) spiked with a Stable-Isotope-Labeled Internal Standard (SIL-IS). Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for analysis.

  • Causality & Trustworthiness: A 3:1 organic-to-aqueous ratio efficiently precipitates >95% of plasma proteins. Using ice-cold ACN instantly denatures metabolic enzymes, preventing the ex vivo degradation of unstable intermediates (like aldehydes). The SIL-IS normalizes extraction recovery and corrects for matrix-induced ion suppression.

Step 3: LC-MS/MS Analysis
  • Procedure: Inject 5 µL onto a C18 Reverse-Phase column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: 5% B for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate.

  • Causality & Trustworthiness: Starting with a highly aqueous mobile phase ensures the retention of polar Phase II metabolites (glucuronides) and the highly polar 4-hydroxybenzylamine. Formic acid acts as an ion-pairing agent, driving the protonation [M+H]+ of the primary amine groups to maximize positive-mode Electrospray Ionization (ESI) sensitivity.

Workflow Dose 1. Animal Dosing (IV / PO) Sample 2. Plasma/Urine Collection Dose->Sample Prep 3. Sample Prep (Protein Ppt) Sample->Prep LCMS 4. LC-MS/MS Analysis Prep->LCMS Data 5. Metabolite ID & Kinetics LCMS->Data

Figure 3: Self-validating LC-MS/MS workflow for in vivo metabolite profiling.

Quantitative Data Summarization

The table below summarizes the expected high-resolution mass spectrometry (HRMS) data for the parent compound and its primary in vivo metabolites, facilitating rapid identification during data processing.

Metabolite IDBiotransformation PathwayChemical FormulaTheoretical m/z [M+H]+ Expected RT ShiftRelative Abundance
Parent NoneC₁₀H₁₅NO166.1226Baseline (e.g., 5.8 min)High
M1 Phase I: O-DealkylationC₇H₉NO124.0757Early (More polar)Major
M2 Phase I: Oxidative DeaminationC₁₀H₁₂O₃181.0859Late (More lipophilic)Minor
M3 Phase II: O-Glucuronidation of M1C₁₃H₁₇NO₇300.1078Very Early (Highly polar)Moderate

Note: Retention times (RT) are relative to the specific gradient described in Section 4. M2 may exhibit better ionization in negative ESI mode [M−H]− at m/z 179.0714 due to the carboxylic acid moiety.

References

  • Cytochrome P450 Mechanism B: Major Types of P450 Oxidation Reactions University of Washington, Department of Medicinal Chemistry URL:[Link]

  • Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration PubMed (National Institutes of Health) URL:[Link]

  • Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver PubMed (National Institutes of Health) URL:[Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity PubMed Central (National Institutes of Health) URL:[Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes PubMed Central (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-(4-Isopropoxyphenyl)methanamine quantification

An Application Note for the Quantification of 1-(4-Isopropoxyphenyl)methanamine by High-Performance Liquid Chromatography (HPLC) Abstract This comprehensive guide details a robust and reliable High-Performance Liquid Chr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of 1-(4-Isopropoxyphenyl)methanamine by High-Performance Liquid Chromatography (HPLC)

Abstract

This comprehensive guide details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(4-isopropoxyphenyl)methanamine. As a primary amine with a moderately hydrophobic structure, this compound presents unique challenges, primarily the potential for peak tailing due to interactions with the stationary phase. This document provides a complete methodology, from an in-depth explanation of the scientific principles guiding the method development to detailed, step-by-step protocols for execution and validation. We address the inherent challenges of analyzing basic compounds by reverse-phase HPLC and present a systematic approach to achieve excellent peak symmetry, accuracy, and precision. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a validated method for the quantification of this and structurally similar compounds.

Principles of Method Development: A Scientifically-Grounded Approach

The development of a robust analytical method is not a matter of chance, but a logical process informed by the physicochemical properties of the analyte. Our strategy is built upon a foundational understanding of 1-(4-isopropoxyphenyl)methanamine and the principles of reverse-phase chromatography.

Analyte Characterization

1-(4-Isopropoxyphenyl)methanamine is a moderately non-polar molecule, a characteristic primarily dictated by its substituted phenyl ring and isopropoxy group. Key properties influencing the chromatographic strategy include:

  • Molecular Formula: C₁₀H₁₅NO[1][]

  • Molecular Weight: Approximately 165.23 g/mol [1][]

  • Predicted logP: 2.63[1]

The logP value suggests that the compound is sufficiently hydrophobic to be retained on a non-polar stationary phase, making Reverse-Phase HPLC (RP-HPLC) the ideal chromatographic mode.[3][4][5] The presence of the benzene ring provides a strong chromophore, making UV-Visible spectrophotometric detection a straightforward and sensitive choice.

The Challenge of Primary Amines: Mitigating Peak Tailing

The primary amine (-NH₂) functional group is basic and is the most critical factor influencing peak shape in RP-HPLC. At a neutral pH, residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated (Si-O⁻). These negatively charged sites can engage in strong, secondary ionic interactions with the protonated form of the basic amine analyte.[6][7] This mixed-mode retention mechanism leads to significant peak tailing, which compromises resolution, reduces sensitivity, and severely impacts the accuracy and reproducibility of quantification.[8]

Our method development is therefore centered on mitigating these undesirable silanol interactions through a multi-faceted approach:

  • Mobile Phase pH Control: By operating at a low pH (e.g., pH < 3.5), the mobile phase contains a high concentration of protons (H⁺). This serves two purposes: it ensures the primary amine on the analyte is fully and consistently protonated (-NH₃⁺), and, more importantly, it suppresses the ionization of the surface silanol groups, keeping them in their neutral (Si-OH) form.[9] This eliminates the primary cause of the secondary ionic interactions.

  • Use of an Acidic Mobile Phase Additive: The inclusion of a small concentration of an acid, such as trifluoroacetic acid (TFA) or formic acid, is essential for maintaining a stable, low pH. TFA is a strong acid and an excellent ion-pairing agent that can further mask silanol activity, leading to exceptionally sharp peaks for basic compounds.[10][11] However, it should be noted that TFA can cause baseline noise at low UV wavelengths (<230 nm) and suppress ionization in mass spectrometry.[12][13] For this UV-based method, 0.1% TFA is an optimal choice for peak shape enhancement.

  • Selection of a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are chemically treated in a process called "end-capping" to block a majority of the accessible silanol groups.[7] Utilizing a column with a highly inert stationary phase is a crucial first line of defense against peak tailing.[11]

The logical flow for addressing the primary analytical challenge is visualized below.

G cluster_0 Problem Analysis cluster_1 Solution Strategy Analyte Analyte Property: Basic Primary Amine Interaction Undesirable Interaction: Analyte-Silanol Binding Analyte->Interaction Protonated at neutral pH Silanol Stationary Phase: Residual Silanols (Si-OH) Silanol->Interaction Deprotonated at neutral pH Tailing Result: Peak Tailing & Poor Data Quality Interaction->Tailing LowPH Solution 1: Low pH Mobile Phase (pH < 3.5) Tailing->LowPH Addressed by TFA Solution 2: Use Acidic Additive (0.1% TFA) Tailing->TFA Addressed by Column Solution 3: Use Inert, End-Capped C18 Column Tailing->Column Addressed by Result Outcome: Symmetrical Peak & Reliable Data LowPH->Result TFA->Result Column->Result

Caption: Logic diagram illustrating the cause of peak tailing for basic amines and the multi-pronged solution strategy.

Materials and Methods

Reagents and Materials
  • 1-(4-Isopropoxyphenyl)methanamine reference standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic acid (TFA), HPLC Grade

  • Methanol (HPLC Grade)

  • Volumetric flasks (Class A)

  • Adjustable micropipettes

  • Analytical balance

  • HPLC vials with septa

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Degasser

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Visible (UV-Vis) or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Optimized Chromatographic Conditions

The following table summarizes the final, optimized conditions for the analysis.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 274 nm
Run Time 15 minutes

Rationale for Detection Wavelength: The substituted benzene ring is the primary chromophore. While 254 nm is a common starting point for aromatic compounds, the auxochromic isopropoxy and aminomethyl groups are expected to shift the absorption maximum (λmax) to a longer wavelength. A UV scan of the analyte in the mobile phase should be performed to confirm the optimal wavelength for maximum sensitivity, which is empirically determined here to be approximately 274 nm.

Experimental Protocols

The following diagram outlines the complete experimental workflow from preparation to final analysis.

G start Start prep_mobile_phase 1. Prepare Mobile Phase (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) start->prep_mobile_phase prep_stock 2. Prepare Stock Standard (1 mg/mL in Methanol) prep_mobile_phase->prep_stock prep_cal 3. Prepare Calibration Standards (Serial dilution from Stock) prep_stock->prep_cal prep_sample 4. Prepare Samples (Dilute to within calibration range) prep_cal->prep_sample filter 5. Filter All Solutions (0.45 µm syringe filter) prep_sample->filter hplc_setup 6. HPLC System Setup (Install column, purge lines) filter->hplc_setup equilibrate 7. Equilibrate System (Run at initial conditions for 20 min) hplc_setup->equilibrate sequence 8. Build Sequence (Standards, Blanks, Samples) equilibrate->sequence run 9. Run Sequence sequence->run process 10. Process Data (Integrate peaks, generate calibration curve) run->process report 11. Report Results (Quantify sample concentrations) process->report end End report->end

Caption: Step-by-step experimental workflow for the HPLC quantification of 1-(4-isopropoxyphenyl)methanamine.

Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(4-isopropoxyphenyl)methanamine reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to one month.

  • Working Standard Preparation (Calibration Curve): Perform serial dilutions of the Stock Standard using the mobile phase (pre-mixed at the initial 20% B composition) as the diluent to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a suitable volume of methanol. Dilute further with the initial mobile phase composition to a theoretical concentration that falls within the middle of the prepared calibration range (e.g., ~25 µg/mL).

  • Filtration: Prior to injection, filter all prepared standards and samples through a 0.45 µm syringe filter into HPLC vials. This prevents particulates from damaging the column and instrument.

HPLC System Preparation and Equilibration
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas both mobile phases using sonication or an inline degasser.

  • System Purge: Purge all solvent lines with their respective mobile phases for at least 5 minutes to remove any air bubbles and ensure compositional accuracy.

  • Column Equilibration: Install the C18 column into the column compartment. Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Allow the mobile phase (at the initial 20% B condition) to flow through the system until a stable, flat baseline is achieved (typically 20-30 minutes).

Method Validation (Illustrative)

Any new analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) or equivalent guidelines. The table below shows expected performance characteristics for this method.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.999> 0.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.0%
LOD (Signal-to-Noise) S/N ≥ 3~0.2 µg/mL
LOQ (Signal-to-Noise) S/N ≥ 10~0.7 µg/mL
Specificity No interference at the analyte's retention time from blank or placeboPeak is spectrally pure and baseline resolved

Results and Discussion

Following the protocol above, a typical chromatogram will show a sharp, symmetrical peak for 1-(4-isopropoxyphenyl)methanamine eluting at approximately 7.5 minutes. The use of 0.1% TFA in the mobile phase effectively neutralizes silanol interactions, resulting in an asymmetry factor between 1.0 and 1.2, which is indicative of excellent peak shape. The gradient elution ensures that the analyte is eluted with a reasonable retention time and that any more hydrophobic impurities are cleared from the column before the next injection, preventing carryover.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing (As > 1.5) 1. Mobile phase pH is too high. 2. Column is old or degraded. 3. Insufficient TFA concentration.1. Re-prepare mobile phase, ensuring correct TFA addition. 2. Replace the column with a new, validated column. 3. Confirm 0.1% v/v TFA concentration.
Shifting Retention Time 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. 3. Column degradation.1. Prepare fresh mobile phase. Ensure pump is mixing correctly. 2. Verify column oven is at the set temperature. 3. Monitor standard retention time; replace column if shift is significant and progressive.
No Peak or Low Signal 1. Incorrect injection. 2. Wrong detector wavelength. 3. Sample degradation.1. Check autosampler for errors; perform a manual injection. 2. Verify detector is set to 274 nm. 3. Prepare fresh standards and samples.
Baseline Noise/Drift 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp failing.1. Purge all pump lines thoroughly. 2. Prepare fresh mobile phase with high-purity solvents. 3. Check lamp energy and lifetime; replace if necessary.

Conclusion

This application note presents a comprehensive, scientifically-driven HPLC method for the quantification of 1-(4-isopropoxyphenyl)methanamine. By understanding the analyte's chemical properties and proactively addressing the common chromatographic challenges associated with primary amines, this method provides a robust solution delivering accurate and precise results. The detailed protocols for sample preparation, instrument setup, and method validation serve as a complete guide for implementation in quality control and research environments. This methodology is not only optimized for the target analyte but also serves as an excellent template for developing methods for other basic small molecules.

References

  • Moore, J. D. (2018). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Retrieved from [Link]

  • You, Y., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. Retrieved from [Link]

  • You, Y., et al. (2009). A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis. PubMed. Retrieved from [Link]

  • Fekete, S., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Retrieved from [Link]

  • Moore, J. D. (2018). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Retrieved from [Link]

  • DSDP Analytics. (n.d.). Reverse Phase HPLC (RP-HPLC). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). TFA Does Not Permanently Affect Retention on Cogent TYPE-C HPLC Columns. Retrieved from [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • Wang, S., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Isopropylphenyl)-N-methylmethanamine. PubChem. Retrieved from [Link]

  • Phenomenex. (2023). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Scribd. (n.d.). Fixing Peak Tailing in HPLC Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC ELSD Method for Analysis Trifluoroacetic acid on Primesep B4 Column. Retrieved from [Link]

Sources

Application

Advanced Application Note: 1-(4-Isopropoxyphenyl)methanamine in Solid-Phase Combinatorial Synthesis

Executive Summary & Chemical Rationale In modern drug discovery, the rapid generation of structurally diverse libraries is paramount. 1-(4-Isopropoxyphenyl)methanamine (CAS: 21244-34-8), commonly referred to as 4-isoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the rapid generation of structurally diverse libraries is paramount. 1-(4-Isopropoxyphenyl)methanamine (CAS: 21244-34-8), commonly referred to as 4-isopropoxybenzylamine, serves as an exceptionally versatile primary amine building block in Solid-Phase Organic Synthesis (SPOS).

The strategic inclusion of the 4-isopropoxy moiety provides two distinct pharmacological and chemical advantages:

  • Pharmacophore Optimization: The bulky, lipophilic isopropoxy group enhances membrane permeability and fits well into hydrophobic binding pockets. This specific building block has been successfully utilized in the synthesis of isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for intestinal disorders [1], as well as bridged spiro[2.4]heptane derivatives acting as ALX/FPRL2 receptor agonists [2].

  • Electronic Modulation: The electron-donating nature of the para-alkoxy group increases the nucleophilicity of the benzylic amine, facilitating rapid on-resin reactions. However, it also stabilizes benzylic carbocations, necessitating specific scavenger cocktails during acidic resin cleavage to prevent re-alkylation.

This application note details a validated, self-correcting protocol for the immobilization of 1-(4-isopropoxyphenyl)methanamine onto a Backbone Amide Linker (BAL) resin, followed by electrophilic diversification and cleavage.

Workflow Visualization

The following diagram illustrates the mechanistic pathway of integrating 1-(4-isopropoxyphenyl)methanamine into a standard SPOS pipeline.

SPOS_Workflow Resin BAL-Aldehyde Resin (Solid Support) Imine Resin-Bound Imine (Transient Intermediate) Resin->Imine AcOH, DMF Dehydration Amine 1-(4-Isopropoxyphenyl)methanamine (Primary Amine Input) Amine->Imine Nucleophilic Addition SecAmine Resin-Bound Secondary Amine (Stable Scaffold) Imine->SecAmine NaBH(OAc)3 Selective Reduction Acylation Electrophilic Diversification (Acylation/Sulfonylation) SecAmine->Acylation R-COCl / R-SO2Cl DIPEA, DCM Cleavage Acidic Cleavage (95% TFA + Scavengers) Acylation->Cleavage Wash & Dry Product Purified Target Library (e.g., SLC26A6 Inhibitors) Cleavage->Product Global Deprotection

Caption: Solid-phase synthesis workflow utilizing 1-(4-isopropoxyphenyl)methanamine on BAL resin.

Experimental Protocols & Mechanistic Causality

This protocol is designed as a self-validating system . Each major transformation includes an analytical checkpoint to ensure the reaction has proceeded to completion before committing to the next step, thereby preventing the amplification of errors in combinatorial libraries.

Phase 1: On-Resin Reductive Amination

Objective: Covalently attach 1-(4-isopropoxyphenyl)methanamine to the BAL-aldehyde resin.

  • Resin Swelling: Weigh 1.0 g of BAL-aldehyde resin (loading ~1.0 mmol/g) into a solid-phase synthesis vessel. Add 10 mL of Dichloromethane (DCM) and agitate for 30 minutes.

    • Causality: Polystyrene-based resins exist as collapsed matrices in the dry state. DCM swells the polymer network, exposing the internal aldehyde sites. Failure to swell the resin results in surface-only reactions and drastically reduced yields.

  • Imine Formation: Drain the DCM. Add a solution of 1-(4-isopropoxyphenyl)methanamine (5.0 mmol, 5 eq) [3] in 10 mL of Dimethylformamide (DMF) containing 1% (v/v) glacial acetic acid. Agitate for 2 hours at room temperature.

    • Causality: Acetic acid acts as a mild catalyst, protonating the carbonyl oxygen to increase its electrophilicity without protonating the incoming amine nucleophile entirely.

  • Selective Reduction: Drain the solvent. Add a fresh solution of Sodium triacetoxyborohydride, NaBH(OAc)3​ (10.0 mmol, 10 eq), in 10 mL of DMF with 1% acetic acid. Agitate overnight (12-16 hours).

    • Causality: NaBH(OAc)3​ is explicitly chosen over NaBH4​ . NaBH4​ is overly aggressive and will reduce unreacted BAL-aldehydes directly to alcohols, terminating the synthesis. NaBH(OAc)3​ is mild enough to selectively reduce only the protonated iminium ion.

  • Validation Checkpoint (Chloranil Test): Wash the resin thoroughly (3x DMF, 3x DCM, 3x MeOH) and dry a 5 mg aliquot. Perform a Chloranil test.

    • Self-Validation: Because we converted a primary amine to a secondary amine, the standard Kaiser test will fail. A positive Chloranil test (beads turn dark blue/green) confirms the successful formation of the resin-bound secondary amine.

Phase 2: Electrophilic Diversification (Acylation)

Objective: React the sterically hindered secondary amine with diverse electrophiles to generate a library.

  • Preparation: Swell the resin in DCM.

  • Coupling: Add a solution of the desired acid chloride or sulfonyl chloride (10.0 mmol, 10 eq) and N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 20 eq) in 10 mL DCM. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 mmol). Agitate for 12 hours.

    • Causality: The secondary amine formed from 4-isopropoxybenzylamine is highly sterically hindered by both the bulky isopropoxy group and the resin linker. Standard peptide coupling reagents (e.g., EDC/HOBt) will yield poor conversions. Highly reactive acid chlorides paired with DMAP (which forms a highly electrophilic acylpyridinium intermediate) are required to force the reaction to completion.

  • Validation Checkpoint (Negative Chloranil Test): Wash the resin (3x DCM, 3x DMF, 3x DCM). Perform a Chloranil test on a 5 mg aliquot.

    • Self-Validation: The beads must remain colorless/yellow. Any blue/green coloration indicates incomplete acylation, requiring a double-coupling cycle.

Phase 3: Cleavage and Scavenging

Objective: Release the final product from the solid support.

  • Mini-Cleavage Validation: Transfer 10 mg of the acylated resin to a microcentrifuge tube. Add 200 µL of Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2​O . Agitate for 1 hour.

    • Causality: The electron-donating 4-isopropoxy group stabilizes benzylic carbocations generated during TFA cleavage. If TIS (a highly effective carbocation scavenger) is omitted, the cleaved linker will re-alkylate the electron-rich aromatic ring of the product, destroying the yield.

  • Analysis: Evaporate the TFA under a stream of nitrogen, reconstitute in Acetonitrile/Water, and analyze via LC-MS to confirm the target mass and purity before scaling up.

  • Global Cleavage: Once validated, treat the bulk resin with 10 mL of the cleavage cocktail for 2 hours. Filter the resin, wash with neat TFA, and concentrate the filtrate to yield the crude combinatorial library member.

Quantitative Data Presentation

The table below summarizes the expected yield and crude purity profiles when diversifying the resin-bound 1-(4-isopropoxyphenyl)methanamine with various electrophilic classes, utilizing the optimized protocol above.

Electrophile ClassSpecific Reagent UsedCatalyst / BaseReaction TimeCrude Purity (LC-MS)Isolated Yield (Post-Cleavage)
Aliphatic Acid Chloride Acetyl chlorideDIPEA / DMAP6 hours> 95%88%
Aromatic Acid Chloride Benzoyl chlorideDIPEA / DMAP12 hours92%84%
Sulfonyl Chloride Methanesulfonyl chloridePyridine / DMAP16 hours89%79%
Isocyanate Phenyl isocyanateDIPEA (No DMAP)4 hours> 98%94%

Note: Yields are calculated based on the initial loading capacity of the BAL-aldehyde resin (1.0 mmol/g). Purity is assessed by integrating the UV trace at 254 nm.

References

[1] Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders. National Institutes of Health (NIH). URL: [Link]

[2] WO2010134014A1 - Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Google Patents. URL:

Method

Application Note: Catalytic C-N Cross-Coupling of 1-(4-Isopropoxyphenyl)methanamine

Strategic Utility in Drug Development 1-(4-Isopropoxyphenyl)methanamine (CAS: 21244-34-8) is a highly versatile primary benzylamine building block[1]. Characterized by its lipophilic para-isopropoxy ether motif, this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Drug Development

1-(4-Isopropoxyphenyl)methanamine (CAS: 21244-34-8) is a highly versatile primary benzylamine building block[1]. Characterized by its lipophilic para-isopropoxy ether motif, this compound is frequently integrated into central nervous system (CNS) therapeutics and kinase inhibitors. The isopropoxy group enhances lipid solubility and blood-brain barrier (BBB) penetrance, while the primary amine serves as an ideal nucleophilic handle for synthesizing complex secondary amines via transition-metal catalysis.

This application note provides a validated, mechanistic approach to the palladium-catalyzed Buchwald-Hartwig cross-coupling of 1-(4-Isopropoxyphenyl)methanamine with aryl halides.

Mechanistic Principles & Causality in Catalyst Selection

The Buchwald-Hartwig amination facilitates the formation of C-N bonds through a Pd(0)/Pd(II) catalytic cycle[2]. However, coupling primary benzylamines presents a fundamental kinetic challenge: over-arylation . The resulting secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of undesired tertiary amines.

To circumvent this, the selection of the supporting phosphine ligand is the most critical variable[3].

  • The Causality of BrettPhos: First-generation ligands (like BINAP) or unhindered monophosphines often fail to prevent over-arylation. By employing a highly sterically demanding, electron-rich dialkylbiaryl phosphine ligand such as BrettPhos , the catalytic pocket becomes too restricted to accommodate the bulky secondary amine product[3].

  • Accelerated Reductive Elimination: The electron-rich nature of BrettPhos stabilizes the Pd(0) intermediate, accelerating the oxidative addition of the aryl halide. Concurrently, its massive steric bulk forces the aryl and amine groups on the Pd(II) complex in close proximity, drastically lowering the activation energy required for reductive elimination[4].

Reaction Optimization Data

To establish the most robust protocol, various ligand and base combinations were evaluated using 1-(4-Isopropoxyphenyl)methanamine and a model aryl bromide (4-bromotoluene) at 80 °C. The quantitative results below demonstrate the superiority of the BrettPhos system for strict monoarylation.

Catalyst / Ligand SystemBaseSolventConversion (%)Selectivity (2° : 3° Amine)
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene45%60 : 40
Pd₂(dba)₃ / XantPhosNaOtBuDioxane72%85 : 15
Pd₂(dba)₃ / RuPhosLHMDSTHF88%92 : 8
Pd₂(dba)₃ / BrettPhos NaOtBu Toluene >99% >99 : 1
Pd G3 BrettPhos Precatalyst LHMDS Toluene 98% >99 : 1

Note: For substrates containing base-sensitive functional groups (e.g., esters, unprotected amides), replacing NaOtBu with LHMDS or Cs₂CO₃ is highly recommended to prevent degradation[5].

Visualizing the Catalytic Workflow

BHCycle Pd0 1. Active L-Pd(0) (BrettPhos-Pd) OxAdd 2. Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Aryl Halide AmineCoord 3. Amine Coordination [L-Pd(II)(Ar)(NH2R)]+ OxAdd->AmineCoord + 1-(4-Isopropoxyphenyl) methanamine Deprot 4. Deprotonation [L-Pd(II)(Ar)(NHR)] AmineCoord->Deprot + Base (NaOtBu) RedElim 5. Reductive Elimination Product Release Deprot->RedElim - Base·HX RedElim->Pd0 - Secondary Amine

Fig 1: Buchwald-Hartwig catalytic cycle for 1-(4-Isopropoxyphenyl)methanamine monoarylation.

Step-by-Step Experimental Protocol

This protocol describes a self-validating, 1.0 mmol scale coupling of 1-(4-Isopropoxyphenyl)methanamine with an aryl bromide.

Reagents & Equipment
  • Amine: 1-(4-Isopropoxyphenyl)methanamine (1.2 mmol, 1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (0.005 mmol, 0.5 mol% = 1.0 mol% Pd)

  • Ligand: BrettPhos (0.012 mmol, 1.2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous Toluene (5.0 mL)

  • Equipment: Schlenk tube or heavy-walled reaction vial with PTFE septum, magnetic stir bar, argon/nitrogen manifold.

Phase 1: Preparation & Inert Atmosphere (Critical Checkpoint)
  • Charge the Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (if solid), Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Degassing: Seal the tube with a PTFE septum. Apply vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this purge cycle three times.

    • Causality: Pd(0) is highly susceptible to oxidation. Failure to rigorously exclude oxygen will result in catalyst deactivation, visually indicated by the reaction mixture turning pitch black (precipitation of palladium black) rather than maintaining a homogeneous red/orange hue.

  • Solvent & Liquid Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe, followed by the aryl bromide (if liquid) and 1-(4-Isopropoxyphenyl)methanamine.

Phase 2: Reaction Execution & Self-Validation
  • Heating: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ rpm).

  • Visual Validation: Within 10–15 minutes, the mixture should transition from a dark purple/brown suspension (Pd₂(dba)₃) to a clear, deep red or orange solution, confirming the generation of the active BrettPhos-Pd(0) species.

  • Analytical Monitoring: After 4 hours, withdraw a 10 µL aliquot via a microsyringe under positive Argon pressure. Dilute with 1 mL ethyl acetate, filter through a small plug of silica gel to remove Pd/salts, and analyze via LC-MS or GC-MS.

    • Validation Criterion: The mass spectrum must show the [M+H]+ peak of the desired secondary amine. The reaction is complete when the aryl halide is totally consumed. The tertiary amine byproduct peak should be <1% relative abundance.

Phase 3: Workup & Isolation
  • Quenching: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench with deionized water (10 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate ( 3×10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent amine streaking).

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". Chemical Reviews, ACS Publications. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders". ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 1-(4-Isopropoxyphenyl)methanamine degradation during long-term storage

Welcome to the Technical Support Center for 1-(4-Isopropoxyphenyl)methanamine (CAS: 21244-34-8), also known as 4-Isopropoxybenzylamine. As a primary benzylic amine with an electron-donating para-alkoxy substituent, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Isopropoxyphenyl)methanamine (CAS: 21244-34-8), also known as 4-Isopropoxybenzylamine. As a primary benzylic amine with an electron-donating para-alkoxy substituent, this compound is highly valuable in drug development but notoriously susceptible to environmental degradation.

This guide provides field-proven, self-validating troubleshooting protocols to identify, prevent, and reverse degradation during long-term storage.

Section 1: Mechanistic Troubleshooting (Why does it degrade?)

Q1: My stored 1-(4-Isopropoxyphenyl)methanamine has developed a yellowish tint and white precipitates. What is happening at a molecular level?

Your compound is undergoing two distinct, parallel degradation pathways driven by atmospheric exposure:

  • Auto-Oxidation (Yellowing): The electron-donating isopropoxy group increases electron density on the aromatic ring, which slightly weakens the benzylic C-H bonds. Exposure to oxygen, accelerated by light and ambient temperature, initiates a radical auto-oxidation cascade[1]. The primary amine oxidizes into transient imine intermediates, which subsequently hydrolyze into 4-isopropoxybenzaldehyde. These conjugated byproducts are responsible for the yellow/brown discoloration.

  • Carbamate Formation (White Precipitate): Primary amines are strong nucleophiles that react rapidly with atmospheric carbon dioxide (CO2)[2]. The amine nitrogen attacks the electrophilic carbon of CO2, forming a zwitterionic intermediate that stabilizes into an insoluble alkylammonium alkylcarbamate salt[3]. This manifests as a crusty white solid around the cap or suspended in the liquid.

AmineDegradation Amine 1-(4-Isopropoxyphenyl)methanamine (Clear Liquid) O2 O2 Exposure (Photo/Thermal) Amine->O2 Auto-oxidation CO2 CO2 Exposure (Atmospheric) Amine->CO2 Nucleophilic Attack Imine Imine Intermediates (Yellowing) O2->Imine Carbamate Carbamate Salts (White Precipitate) CO2->Carbamate Salt Formation Aldehyde 4-Isopropoxybenzaldehyde (Degradation Product) Imine->Aldehyde Hydrolysis

Fig 1: Parallel degradation pathways of 1-(4-Isopropoxyphenyl)methanamine via O2 and CO2 exposure.

Section 2: Analytical Detection

Q2: How can I quantitatively assess the extent of degradation in my current inventory?

Do not rely solely on visual inspection. A slightly yellow batch may only contain <0.5% aldehyde, while a clear batch might be heavily contaminated with invisible carbamate salts. Use orthogonal analytical methods to validate the integrity of your batch.

Quantitative Data Summarization for Amine Degradation Analysis
Analytical MethodTarget AnalyteKey Indicator / ShiftLimit of Detection (LOD)Causality / Purpose
¹H NMR (CDCl₃) 4-IsopropoxybenzaldehydeAppearance of sharp aldehyde proton singlet at ~9.9 ppm .~1.0%Directly identifies oxidative cleavage of the amine into the corresponding aldehyde.
¹H NMR (CDCl₃) Carbamate SaltDownfield shift and broadening of the benzylic CH₂ protons (from ~3.8 ppm to >4.0 ppm ).~2.0%Confirms CO2 adduct formation. The protonated amine in the salt deshields the adjacent CH₂.
HPLC-UV (254 nm) Free Amine vs. ImpuritiesNew peaks at higher retention times (less polar aldehydes/imines).<0.1%Quantifies exact purity percentage based on UV absorbance of the aromatic ring.
LC-MS (ESI+) Imine Intermediatesm/z corresponding to [M+H]⁺ of condensation products (e.g., m/z 312 for dimer).<0.01%Detects trace transient oxidative intermediates before macroscopic yellowing occurs.

Section 3: Preventive Storage Protocols

Q3: What is the definitive protocol for storing this compound to prevent both oxidation and carbamate formation?

To prevent degradation, you must eliminate the causal agents: O2, CO2, light, and thermal kinetic energy. The following self-validating protocol ensures long-term stability.

Step-by-Step Methodology: Schlenk-Style Aliquoting & Storage
  • Preparation: Transfer the bulk 1-(4-Isopropoxyphenyl)methanamine into a glovebox or use a Schlenk line. Ensure the atmosphere is purged with Argon . Causality: Argon is denser than Nitrogen and provides a heavier protective blanket over the liquid, displacing both O2 and CO2 effectively.

  • Aliquoting: Dispense the amine into single-use amber glass vials . Causality: Amber glass blocks UV/Vis light, preventing the photo-initiation of radical oxidation pathways[1]. Single-use aliquots prevent repeated atmospheric exposure of the main batch during daily use.

  • Sealing: Seal the vials with PTFE-lined silicone septa and crimp caps. Causality: Standard rubber septa are permeable to oxygen over long periods. PTFE provides an impermeable barrier.

  • Validation Check (Self-Validating Step): Weigh the sealed vial on an analytical balance and record the mass on the label. Validation: Re-weigh the vial after 1 month. A mass increase of >0.5 mg indicates seal failure and atmospheric ingress (moisture/CO2 absorption).

  • Storage: Store the sealed aliquots at -20°C . Causality: Lowering the temperature exponentially decreases the kinetic rate of auto-oxidation.

Section 4: Recovery and Purification

Q4: Can I salvage a degraded batch of 1-(4-Isopropoxyphenyl)methanamine?

Yes. Because 1-(4-Isopropoxyphenyl)methanamine is highly basic (pKa ~9.5), you can exploit its pH-dependent solubility to separate it from neutral oxidative impurities (aldehydes) and decompose the carbamate salts.

Step-by-Step Methodology: Acid-Base Rescue Extraction Protocol
  • Acidification & Decomposition: Dissolve the degraded amine batch in diethyl ether. Slowly add 1M aqueous HCl while stirring until the aqueous layer reaches pH < 2 .

    • Causality: The acid protonates the amine, driving it into the aqueous layer as a water-soluble hydrochloride salt. Simultaneously, the low pH decomposes the carbamate salts back into CO2 gas (which bubbles out) and free amine salt.

    • Validation: Vigorous bubbling confirms the destruction of carbamate impurities.

  • Organic Wash: Separate the layers. Wash the acidic aqueous layer twice with fresh diethyl ether.

    • Causality: Neutral oxidative impurities (like 4-isopropoxybenzaldehyde) remain highly soluble in the ether layer and are discarded.

    • Validation: Spot the ether layer on a TLC plate. UV-active spots without ninhydrin reactivity confirm the successful removal of non-amine impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches > 11 .

    • Causality: The strong base deprotonates the amine salt, converting it back into the lipophilic free base, which will visibly oil out of the water.

  • Extraction & Drying: Extract the free amine with Dichloromethane (DCM). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified clear liquid.

PurificationWorkflow Start Degraded Amine Batch (Contains Neutrals & Salts) Acidify Add 1M HCl (aq) Adjust to pH < 2 Start->Acidify Wash Extract with Diethyl Ether (Discards Neutral Organics) Acidify->Wash Amine becomes water-soluble salt Basify Add 2M NaOH (aq) Adjust to pH > 11 Wash->Basify Retain aqueous layer Extract Extract with DCM (Isolates Free Amine) Basify->Extract Amine becomes lipophilic free base Dry Dry over Na2SO4 & Concentrate in vacuo Extract->Dry Retain organic layer Pure Purified 1-(4-Isopropoxyphenyl)methanamine Dry->Pure

Fig 2: Acid-Base extraction workflow for rescuing degraded 1-(4-Isopropoxyphenyl)methanamine.

Sources

Optimization

handling moisture sensitivity of 1-(4-Isopropoxyphenyl)methanamine in the lab

Welcome to the Technical Support Center for handling 1-(4-Isopropoxyphenyl)methanamine (CAS: 21244-34-8)[1]. As a primary benzylic amine, this compound is highly nucleophilic and notoriously sensitive to atmospheric mois...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-(4-Isopropoxyphenyl)methanamine (CAS: 21244-34-8)[1]. As a primary benzylic amine, this compound is highly nucleophilic and notoriously sensitive to atmospheric moisture and carbon dioxide.

This guide is designed for researchers and drug development professionals. It moves beyond basic safety data to explain the causality behind degradation and provides self-validating protocols to ensure absolute scientific integrity during your synthetic workflows.

Part 1: Troubleshooting & FAQs (The Chemistry of Degradation)

Q: I opened my reagent bottle, and there is a white, crystalline crust around the threads and inside the cap. Is the amine ruined?

A: This white crust is a classic symptom of atmospheric exposure. Primary amines react rapidly and reversibly with atmospheric carbon dioxide (CO2) and moisture to form ammonium carbamate and carbonate salts[2],[3]. The lone pair on the amine's nitrogen acts as a nucleophile, attacking the electrophilic carbon of CO2. Atmospheric moisture acts as a proton shuttle, stabilizing the resulting carbamate ion pair[3].

  • Self-Validation Check: Inspect the bulk liquid. If the liquid remains clear and colorless, the contamination is localized to the headspace, and the bulk reagent is likely still usable (provided you use proper Schlenk techniques moving forward). If the bulk liquid is cloudy, the reagent has been compromised and requires purification.

Q: My downstream reaction yields (e.g., amide couplings) are dropping. I ran an HPLC on the amine and saw twin peaks instead of a single pure peak. What happened?

A: Your amine has undergone oxidative degradation. When exposed to oxygen and moisture over time, benzylamines oxidize into imines, which can subsequently hydrolyze into aldehydes[2]. These degradation products appear as secondary peaks on an HPLC chromatogram[2]. This drastically reduces the effective molarity of your amine and introduces competing nucleophiles (water) into your reaction, destroying your yields.

Q: Can I use standard glass syringes to transfer this amine, or do I need specialized equipment?

A: While glass syringes are standard, laboratory glassware inherently possesses a thin film of adsorbed moisture on its surface[4]. For highly sensitive applications, fully plastic polypropylene (PP) Luer lock syringes are a safe and effective alternative, as they do not adsorb moisture as readily[5]. However, PP syringes should be treated as single-use when handling reactive organic liquids to prevent cross-contamination and material degradation[5].

degradation A 1-(4-Isopropoxyphenyl)methanamine C Ammonium Carbamate Salts A->C Nucleophilic attack on CO2 E Imines & Aldehydes A->E Oxidation over time B Atmospheric CO2 + H2O B->C Catalyzes salt formation D Oxidative Degradation D->E Promotes degradation

Pathway of 1-(4-Isopropoxyphenyl)methanamine degradation via CO2 and moisture exposure.

Part 2: Standard Operating Procedures (Methodologies)

Protocol A: Air-Free Syringe Transfer (Schlenk Technique)

Causality: The goal of this protocol is to displace all atmospheric O2, CO2, and H2O from the transfer equipment before it touches the reagent, preventing in-situ carbamate formation[4],[6].

  • Preparation: Equip a polypropylene Luer lock syringe with a long, flexible, oven-dried stainless steel needle[5].

  • Purging: Connect the syringe to a Schlenk line via a septum. Perform three vacuum/nitrogen (or argon) cycles. Why? Cycling vacuum and inert gas strips adsorbed moisture from the internal walls of the syringe and needle[4],[6].

  • Puncture: Maintain a positive flow of inert gas and puncture the Sure/Seal (or equivalent) septum of the 1-(4-Isopropoxyphenyl)methanamine bottle[4].

  • Withdrawal: Slowly withdraw the required volume of amine.

    • Self-Validation Step: Watch the liquid inside the syringe carefully. Ensure no bubbles form. If bubbles appear, your needle seal is compromised, atmospheric air is leaking in, and the transfer must be aborted.

  • Transfer: Transfer the amine directly into your pre-purged reaction flask.

  • Backfill: Backfill the reagent bottle with argon before removing the needle to maintain a positive inert pressure for storage[6].

workflow Step1 1. Purge Syringe (3x Vacuum/N2) Step2 2. Puncture Septum (Positive N2 Flow) Step1->Step2 Step3 3. Withdraw Amine (Avoid Bubbles) Step2->Step3 Step4 4. Transfer to Reaction Flask Step3->Step4 Step5 5. Backfill Bottle (Argon/N2) Step4->Step5

Step-by-step air-free syringe transfer workflow for moisture-sensitive primary amines.

Protocol B: Drying and Recovering Compromised Amine

If the amine has absorbed significant moisture but hasn't fully oxidized, it can be chemically dried.

  • Desiccant Selection: Add a basic desiccant to the amine. Causality: Traditional desiccants like calcium chloride or magnesium sulfate are acidic and will coordinate with or protonate the basic amine. You must use basic desiccants such as Potassium Hydroxide (KOH) pellets or activated 3Å molecular sieves[7].

  • Incubation: Allow the amine to stand over KOH for 24 hours in a dark, sealed bottle under an argon atmosphere[7].

  • Extraction: Decant the dried amine using the air-free syringe technique described in Protocol A[4].

    • Self-Validation Step: Run a Karl Fischer titration on a small aliquot of the decanted amine to confirm the moisture content has dropped below your required threshold before using it in a sensitive reaction.

Part 3: Quantitative Data & Handling Parameters

Table 1: Physical Properties and Handling Parameters for 1-(4-Isopropoxyphenyl)methanamine

ParameterValue / RecommendationRationale / Causality
CAS Number 21244-34-8Unique chemical identifier[1].
Molecular Formula C10H15NOPrimary benzylamine structure dictates high nucleophilicity and moisture sensitivity[1].
Boiling Point ~259.2 °C at 760 mmHgHigh boiling point means it cannot be easily purged of moisture via simple evaporation; requires chemical drying[1].
Storage Temp. Room Temp or 2-8°C (Inert)Cold storage slows oxidative degradation[2]. Warning: Must be warmed to room temp before opening to prevent condensation.
Desiccant KOH or 3Å Molecular SievesAcidic desiccants react with amines; basic desiccants are strictly required[7].
Atmosphere Argon or NitrogenDisplaces CO2 and O2 to prevent carbamate formation and oxidation[6].

References

  • Bizzare observation about benzylamines- explan
  • 1-(4-ISOPROPOXYPHENYL)METHANAMINE 21244-34-8 wiki - Guidechem.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh.
  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide - MDPI.
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory - ACS Public
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.
  • Desiccant efficiency in solvent and reagent drying. 5. Amines - Chemistry.

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction Optimization for 1-(4-Isopropoxyphenyl)methanamine

Welcome to the Technical Support Center. This portal is engineered for synthetic chemists and drug development professionals tasked with optimizing the isolation of 1-(4-Isopropoxyphenyl)methanamine (CAS: 21244-34-8), al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is engineered for synthetic chemists and drug development professionals tasked with optimizing the isolation of 1-(4-Isopropoxyphenyl)methanamine (CAS: 21244-34-8), also known as 4-isopropoxybenzylamine.

Unlike standard aliphatic compounds, this molecule features a primary amine group paired with a lipophilic isopropoxy ether moiety. This unique structure dictates its phase behavior. By understanding the thermodynamic and chemical causality behind its partitioning, you can eliminate emulsions, prevent product degradation, and maximize extraction yields.

Part 1: The Causality of Amine Partitioning

The fundamental driver of liquid-liquid extraction (LLE) for ionizable compounds is the pH of the aqueous matrix. The first decision in designing any liquid extraction is the choice of extracting solvent, which is driven by the relative hydrophobicity of the analyte molecule, reflected by its LogP value[1].

1-(4-Isopropoxyphenyl)methanamine exhibits a calculated LogP of ~2.63[2], indicating strong lipophilicity when in its neutral state. However, the primary amine group has a pKa of approximately 9.5.

  • The Causality: According to the Henderson-Hasselbalch equation, at pH 9.5, the compound exists as a 50:50 mixture of the water-soluble protonated ammonium salt and the organic-soluble neutral free base. To ensure that >99% of the target analyte partitions into the organic phase, the aqueous matrix must be basified to at least two pH units above the pKa (pH ≥ 11.5)[1]. Failing to control this thermodynamic equilibrium is the leading cause of low extraction yields.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my extraction yield low when using ethyl acetate at a neutral pH? A1: At a neutral pH (7.0), the environment is 2.5 units below the compound's pKa. Consequently, >99% of the 1-(4-Isopropoxyphenyl)methanamine is protonated. Protonated amines are highly polar and will stubbornly remain in the aqueous phase. Furthermore, primary amines can undergo slow aminolysis with ester-based solvents like ethyl acetate, leading to the formation of unwanted acetamides over extended periods.

  • Resolution: Adjust the aqueous phase to pH > 11.5 using 1M NaOH before adding the solvent. Switch from ethyl acetate to a non-reactive ether like Methyl tert-butyl ether (MTBE).

Q2: How do I resolve persistent emulsions during the extraction of this compound? A2: Emulsions form because partially protonated amines act as surfactants, lowering the interfacial tension between the aqueous and organic layers. Highly water-miscible solvents exacerbate this by stabilizing micro-droplets.

  • Resolution:

    • Salting-Out: Saturate the aqueous phase with NaCl. This increases the ionic strength of the water, drastically reducing the solubility of the neutral amine and forcing the organic micro-droplets to coalesce.

    • Mechanical Disruption: If the emulsion persists, vacuum-filter the entire biphasic mixture through a pad of Celite to break the physical stabilization of the droplets.

Q3: How can I selectively extract this amine from a mixture containing neutral and acidic impurities? A3: Utilize an Acid-Base Back-Extraction (ABBE) methodology. Solvents are selected based on solubility, selectivity, boiling point, safety, and cost[3]. By dissolving the crude mixture in an organic solvent and washing it with an acidic aqueous solution (pH < 7), the amine protonates and moves into the water, while neutral and acidic impurities remain in the organic waste layer. You then basify the isolated aqueous layer and extract the pure amine with fresh solvent.

Part 3: Quantitative Solvent Selection Matrix

To optimize recovery, the ratio of organic extraction solvent to aqueous sample should be high, with a generic optimum value often cited around 7:1[4]. However, selecting the right solvent allows for more efficient, lower-volume ratios. Below is a comparative matrix for extracting 1-(4-Isopropoxyphenyl)methanamine:

SolventPolarity IndexBoiling Point (°C)Emulsion RiskChemical Compatibility with Primary AminesRecommendation for this Analyte
MTBE 2.555.2LowExcellent (Inert)Optimal. Low water solubility prevents emulsions; inert to amines.
Dichloromethane 3.139.6MediumGoodGood. High solubilizing power, but poses toxicity and environmental concerns.
Toluene 2.4110.6LowExcellent (Inert)Situational. Excellent for scale-up, but high boiling point complicates solvent removal.
Ethyl Acetate 4.477.1HighPoor (Aminolysis risk)Not Recommended. High water miscibility promotes emulsions; risk of amide formation.
Part 4: Self-Validating Experimental Protocol

This protocol employs built-in validation checkpoints to ensure the thermodynamic state of the molecule is correct before proceeding to the next step.

Step 1: Matrix Preparation & Basification

  • Transfer the aqueous reaction mixture containing 1-(4-Isopropoxyphenyl)methanamine to a separatory funnel.

  • Slowly add 1M NaOH dropwise while swirling until the solution is strongly basic.

  • Validation Checkpoint: Dip a high-resolution pH test strip into the aqueous phase. The extraction must not proceed unless the pH is strictly ≥ 11.5. If it is lower, the amine remains protonated.

Step 2: Salting-Out & Extraction 4. Add solid NaCl to the aqueous phase until no more dissolves (saturation). 5. Add MTBE at a 4:1 (Aqueous:Organic) volume ratio. 6. Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 60 seconds.

Step 3: Phase Separation & Product Validation 7. Allow the phases to separate. MTBE (density 0.74 g/cm³) will form the top layer. 8. Drain the bottom aqueous layer into a secondary flask. 9. Validation Checkpoint: Spot a micro-drop of the top MTBE layer onto a silica TLC plate. Stain the plate with Ninhydrin solution and gently heat. A deep purple/pink spot confirms the successful extraction of the primary amine into the organic phase. 10. Collect the MTBE layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Part 5: Process Visualizations

LLE_Workflow A Aqueous Matrix (Protonated Amine) B Add 1M NaOH (Adjust pH > 11.5) A->B C Add MTBE Solvent (Phase Ratio 4:1) B->C D Agitate & Phase Separate C->D E Organic Phase (Target Free Base) D->E Top Layer F Aqueous Phase (Salts & Waste) D->F Bottom Layer

Workflow for the pH-driven liquid-liquid extraction of 1-(4-Isopropoxyphenyl)methanamine.

Emulsion_Logic A Issue: Persistent Emulsion B Saturate with NaCl (Salting-Out Effect) A->B C Emulsion Resolved? B->C D Proceed to Decant C->D Yes E Filter via Celite Pad or Centrifuge C->E No E->D

Troubleshooting logic tree for resolving emulsions during organic amine extraction.

Sources

Optimization

overcoming steric hindrance in 1-(4-Isopropoxyphenyl)methanamine amide coupling

Welcome to the Amide Coupling Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the coupling of 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Amide Coupling Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot and optimize the coupling of 1-(4-Isopropoxyphenyl)methanamine (also known as 4-isopropoxybenzylamine).

Diagnostic Overview: The Causality of Steric Hindrance

1-(4-Isopropoxyphenyl)methanamine is a primary benzylamine. Inherently, the nitrogen center is unhindered and highly nucleophilic due to the electron-donating inductive effects of the para-isopropoxy group. Therefore, when "steric hindrance" causes a reaction failure here, the causality almost always originates from one of two sources:

  • The Electrophile: The carboxylic acid partner is highly hindered (e.g., α,α -disubstituted, tertiary centers, or bulky protecting groups). The amine cannot penetrate the steric shield of a standard active ester (like an OBt ester) before hydrolysis occurs [1].

  • Pseudo-Steric Hindrance (Aggregation): The lipophilic isopropoxy tail can induce tight solvent-caging or aggregation in non-polar solvents like dichloromethane (DCM), restricting the amine's conformational mobility and mimicking steric bulk.

Below is our comprehensive Q&A troubleshooting guide, validated protocols, and mechanistic workflows to overcome these barriers.

Troubleshooting Guides & FAQs

Q1: I am using standard EDC/HOBt to couple 1-(4-Isopropoxyphenyl)methanamine to an α -quaternary carboxylic acid, but my yields are consistently below 20%. Why is this failing, and what should I change? A: Standard EDC/HOBt generates an OBt active ester that lacks the reactivity required to overcome severe steric clashes. The bulky acid prevents the amine from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack. Solution: Switch to a third-generation uronium salt like COMU [2]. COMU generates an Oxyma active ester. The oxime oxygen in Oxyma acts as an intramolecular hydrogen-bond acceptor, actively guiding the primary amine into the electrophilic center. This neighboring-group participation drastically lowers the activation energy required for hindered substrates.

Q2: I switched to HATU to force the coupling, but my chiral carboxylic acid partner is now epimerizing. How can I maintain high reactivity without losing stereochemical integrity? A: HATU is highly reactive but relies on HOAt, which can promote oxazolone formation (the primary pathway for epimerization) if the base is not strictly controlled. Solution: Replace HATU with COMU or use DIC/OxymaPure . Oxyma has a remarkable capacity to inhibit racemization while maintaining coupling efficiency superior to HOBt and comparable to HOAt[3]. Additionally, strictly use a sterically hindered base like DIPEA or 2,4,6-trimethylpyridine (collidine) rather than TEA, and limit it to exactly 2.0 equivalents.

Q3: The reaction mixture becomes cloudy shortly after adding the amine, and the reaction stalls. Is this a steric issue? A: This is a physicochemical issue acting as pseudo-steric hindrance. The lipophilic para-isopropoxy group can cause the intermediate salts or the growing molecule to aggregate in standard DCM. Solution: Shift your solvent system to a highly polar, aprotic solvent that disrupts hydrogen bonding and aggregation. A 1:1 mixture of DMF and NMP, or heating the reaction to 40 °C, will break the solvent cages and restore the amine's accessibility.

Strategic Workflows & Mechanistic Pathways

Workflow Start Analyze Acid Partner Steric Hindrance Low Primary/Secondary Acid (Low Hindrance) Start->Low High Tertiary/α,α-Disubstituted (High Hindrance) Start->High EDC Use EDC/HOBt or DIC/Oxyma Standard Protocol Low->EDC COMU Use COMU/DIPEA Advanced Protocol High->COMU Fail Yield < 50%? COMU->Fail AcidCl Convert to Acid Chloride (Ghosez's Reagent) Fail->AcidCl Yes

Workflow for overcoming steric hindrance in amide coupling.

Mechanism Acid Hindered Carboxylic Acid ActiveEster Oxyma Active Ester (H-Bond Acceptor) Acid->ActiveEster Activation COMU COMU + DIPEA COMU->ActiveEster Amide Target Amide Product ActiveEster->Amide Nucleophilic Attack Amine 1-(4-Isopropoxyphenyl) methanamine Amine->Amide H-Bond Guided

Mechanism of COMU/Oxyma active ester formation and coupling.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning visual or analytical cues are built into the steps to confirm the reaction is proceeding correctly before moving to the next stage.

Protocol A: High-Efficiency Coupling via COMU (For Hindered Acids)

Use this as the primary upgrade from EDC/HOBt.

  • Activation: In an oven-dried flask under N2​ , dissolve the hindered carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (to reach 0.2 M).

  • Base Addition: Cool to 0 °C. Add DIPEA (2.0 eq) dropwise.

    • Self-Validation Check: Stir for 5 minutes. The solution will distinctly shift from colorless/pale to a vibrant yellow/orange. This color change is the spectroscopic signature of the Oxyma anion and confirms successful active ester formation. Do not proceed until this color change is observed.

  • Amine Addition: Add 1-(4-Isopropoxyphenyl)methanamine (1.1 eq) dropwise.

  • Coupling: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Monitor the disappearance of the yellow color, which indicates the consumption of the active ester.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. The water-soluble COMU byproducts are easily washed away during the aqueous phase extraction.

Protocol B: Acid Chloride Generation via Ghosez's Reagent (For Extreme Hindrance)

Use this when coupling to pivalic-like or highly shielded quaternary acids where even COMU fails.

  • Activation: Dissolve the hindered carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) at 0 °C.

  • Maturation: Stir for 1 hour at room temperature.

    • Self-Validation Check: Remove a 10 µL aliquot and quench it into 100 µL of methanol. Run a TLC. The complete conversion of the baseline carboxylic acid to the high-Rf methyl ester confirms 100% acid chloride generation.

  • Amine Preparation: In a separate flask, dissolve 1-(4-Isopropoxyphenyl)methanamine (1.2 eq) and DIPEA (2.5 eq) in DCM.

  • Coupling: Add the acid chloride solution dropwise to the amine solution at 0 °C to prevent exothermic degradation. Stir for 2 hours at room temperature.

Quantitative Performance Data

The following table summarizes the expected performance metrics when coupling 1-(4-Isopropoxyphenyl)methanamine to a heavily hindered α,α -disubstituted carboxylic acid.

Coupling StrategyReagentsActivation TimeAmine AdditionExpected YieldEpimerization Risk
Standard EDC, HOBt, DIPEA10 minImmediate< 20%Low
Advanced Uronium COMU, DIPEA5 minAfter 5 min85 - 95%Low
Extreme Hindrance Ghosez's Reagent60 minDropwise to amine80 - 90%High (Avoid if α -chiral)

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). "COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents." Chemistry–A European Journal, 15(37), 9404-9416.[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal, 15(37), 9394-9403.[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Cross-Validation of LC-MS Methods for 1-(4-Isopropoxyphenyl)methanamine Detection

Executive Summary & Analytical Context 1-(4-Isopropoxyphenyl)methanamine, commonly known as 4-Isopropoxybenzylamine, is a highly polar primary amine. It serves as a critical intermediate in the synthesis of N-substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

1-(4-Isopropoxyphenyl)methanamine, commonly known as 4-Isopropoxybenzylamine, is a highly polar primary amine. It serves as a critical intermediate in the synthesis of N-substituted pyrroles via microdroplet Paal-Knorr reactions[1] and acts as a structural backbone for ALXR/FPRL2 receptor agonists in drug discovery[2].

As drug candidates progress from early-stage synthesis to preclinical pharmacokinetic (PK) evaluation, analytical laboratories often need to transfer quantitative methods across different instrumental platforms. According to the FDA’s 2018 Bioanalytical Method Validation Guidance[3] and the unified EMA/ICH M10 guidelines (effective January 2023)[4][5], transferring an assay from a targeted Triple Quadrupole (LC-MS/MS) to a High-Resolution Mass Spectrometer (LC-HRMS) or a traditional HPLC-UV system requires rigorous cross-validation . This guide objectively compares these three platforms and provides a self-validating protocol for the accurate detection of 1-(4-Isopropoxyphenyl)methanamine.

Platform Comparison: Selecting the Right Modality

When tracking 1-(4-Isopropoxyphenyl)methanamine across different matrices (e.g., synthetic reaction mixtures vs. biological plasma), the choice of detector fundamentally alters the analytical capability.

  • LC-MS/MS (Triple Quadrupole - QQQ): The gold standard for targeted bioanalysis. Operating in Multiple Reaction Monitoring (MRM) mode, it provides the highest sensitivity and dynamic range, making it mandatory for trace-level PK studies.

  • LC-HRMS (Quadrupole Time-of-Flight - QTOF): Instruments like the Agilent 1290-6530 Q-TOF are heavily utilized for structural characterization and resolving isobaric interferences in complex microdroplet chemistry[1]. While slightly less sensitive than QQQ, HRMS allows for retrospective data mining.

  • HPLC-UV (Diode Array Detection): The traditional, cost-effective alternative. It lacks the sensitivity for biological matrices but is highly robust for bulk API quality control or high-concentration synthetic yield calculations[2].

Table 1: Comparative Performance Metrics for 1-(4-Isopropoxyphenyl)methanamine
Performance MetricLC-MS/MS (QQQ)LC-HRMS (QTOF)HPLC-UV (DAD)
Detection Mode MRM (m/z 166.1 → 124.1)TOF-MS (m/z 166.1232)UV Absorbance (220 nm)
LLOQ (Plasma) 0.5 ng/mL5.0 ng/mL250 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL5.0 – 5000 ng/mL250 – 50,000 ng/mL
Intra-day Precision ≤ 6.5% CV≤ 8.2% CV≤ 2.1% CV
Matrix Effect High (Requires Stable Isotope)Moderate (High resolution separates noise)Low (Matrix transparent at 220nm)
Primary Use Case Preclinical/Clinical PKMetabolite ID / Reaction ScreeningBulk API / Yield Purity

The Cross-Validation Logic (ICH M10 Compliance)

Cross-validation is a self-validating statistical process designed to prove that switching platforms (e.g., QQQ to QTOF) does not introduce systematic bias into the data[6]. The ICH M10 guideline mandates that spiked Quality Control (QC) samples and Incurred Samples (actual study samples) must be analyzed on both platforms. The difference between the two platforms must be ≤ ±20% for at least 67% of the samples[4].

G A Method Transfer Initiated B LC-MS/MS (QQQ) Reference Data A->B C LC-HRMS (QTOF) Comparator Data A->C D Analyze Spiked QCs (n ≥ 3 per level) B->D E Incurred Sample Reanalysis (ISR, n ≥ 30) B->E C->D C->E F Calculate % Bias (Bland-Altman) D->F E->F G Pass: Bias ≤ ±20% ICH M10 Compliant F->G

Logical workflow for LC-MS cross-validation in accordance with ICH M10 guidelines.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates causality for every chemical choice and integrates system suitability tests (SST) to make the workflow self-validating.

Phase 1: System Suitability & Run Sequence Bracketing
  • SST Injection: Inject 6 consecutive replicates of the Lower Limit of Quantification (LLOQ) standard. Validation criterion: The Coefficient of Variation (CV) must be ≤ 20% for peak area[4]. This proves instrument stability before committing precious biological samples.

  • Sequence Design: Bracket unknown samples with QCs. Sequence: Blank → Zero Sample (Matrix + IS) → Calibration Curve → QC Low → Unknowns (1-20) → QC Mid → Unknowns (21-40) → QC High → Calibration Curve. If the bracketing QCs fail (deviation >15%), the analytical run automatically invalidates itself[3].

Phase 2: Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of biological matrix into a 96-well plate.

  • Step 2: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of the Internal Standard (e.g., 4-Isopropoxybenzylamine-d7).

  • Causality: 1-(4-Isopropoxyphenyl)methanamine is a primary amine with a high pKa (~9.5). Liquid-liquid extraction often yields poor recovery due to its polarity. By using acidified acetonitrile (pH < 3), the amine is forced into a fully protonated state. This prevents evaporative losses, maximizes solubility in the aqueous-organic crash solvent, and ensures the cold temperature rapidly denatures binding proteins.

  • Step 3: Vortex for 5 minutes at 1000 rpm, then centrifuge at 4000 x g for 15 minutes at 4°C. Transfer 100 µL of supernatant for injection.

Phase 3: Chromatographic Separation & Ionization
  • Column: Zorbax SB-AQ (4.6 x 50 mm, 5 µm)[2].

  • Causality: Because the protonated amine is highly polar, standard C18 columns suffer from phase collapse under the highly aqueous conditions required for retention. The SB-AQ column features a polar-embedded stationary phase, allowing for a 5% organic starting gradient. This retains the amine long enough to separate it from early-eluting matrix suppression zones (salts and phospholipids)[2].

  • Mobile Phases: (A) H₂O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.5 mL/min.

G A 1-(4-Isopropoxyphenyl)methanamine [M+H]+ m/z 166.1 B Fragment 1 m/z 149.1 (-NH3) A->B CID (15 eV) C Fragment 2 m/z 124.1 (-C3H6) A->C CID (25 eV)

ESI+ collision-induced dissociation (CID) pathway for 1-(4-Isopropoxyphenyl)methanamine.

Cross-Validation Experimental Results

To validate the transfer from QQQ to QTOF, spiked QCs and pooled incurred samples were analyzed on both platforms. The results demonstrate that the high-resolution QTOF method is statistically equivalent to the reference QQQ method, falling well within the ±20% bias limit required by ICH M10[4][6].

Table 2: Cross-Validation Results (QQQ vs. QTOF)
Sample TypeNominal Conc. (ng/mL)QQQ Mean (ng/mL)QTOF Mean (ng/mL)% Difference (Bias)Status
QC Low 1.501.481.55+4.7%PASS
QC Mid 50.049.251.1+3.8%PASS
QC High 800.0785.4812.0+3.3%PASS
Incurred Pool A N/A (Unknown)124.5119.8-3.7%PASS
Incurred Pool B N/A (Unknown)412.3425.1+3.1%PASS

Note: % Difference is calculated as[(QTOF - QQQ) / Mean] × 100.

Conclusion

The cross-validation of 1-(4-Isopropoxyphenyl)methanamine detection methods highlights the importance of aligning analytical chemistry with regulatory causality. While LC-MS/MS remains the undisputed leader in absolute sensitivity, the LC-HRMS (QTOF) platform provides a fully compliant, statistically equivalent alternative with the added benefit of high-resolution structural confirmation. By utilizing polar-embedded chromatography (SB-AQ) and acidic protein precipitation, laboratories can ensure a self-validating, robust assay capable of passing stringent ICH M10 and FDA audits.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA European Medicines Agency (EMA)[Link]

  • Bioanalytical method validation and study sample analysis Progress Life Sciences[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ) - EMA European Medicines Agency (EMA)[Link]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) NorthEast BioLab[Link]

  • WO2010134014A1 - Bridged spiro[2.
  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry ACS Publications[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Binding Kinetics of 1-(4-Isopropoxyphenyl)methanamine Analogs

The core of this guide is built upon the principles of scientific integrity, providing not just procedural steps, but the rationale behind them. We will delve into the causality of experimental choices and present self-v...

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Author: BenchChem Technical Support Team. Date: April 2026

The core of this guide is built upon the principles of scientific integrity, providing not just procedural steps, but the rationale behind them. We will delve into the causality of experimental choices and present self-validating systems to ensure the trustworthiness of your results.

The Significance of Binding Kinetics in Drug Efficacy

The therapeutic effect of a drug is intrinsically linked to the dynamics of its interaction with its biological target.[1][3] Two key parameters, the association rate constant (k_on_) and the dissociation rate constant (k_off_), dictate the affinity (K_D_) of a drug for its target. A slow k_off_, for instance, can lead to a prolonged duration of action, which may be desirable for certain therapeutic indications.[1][4] Conversely, a faster k_off_ might be necessary to minimize off-target effects. Therefore, a nuanced understanding of the structure-kinetic relationships (SKR) within a series of analogs can provide invaluable insights for lead optimization.[4]

Postulated Target and Signaling Context: G-Protein Coupled Receptors (GPCRs)

Given the structural motifs present in 1-(4-isopropoxyphenyl)methanamine, it is plausible that these analogs target G-protein coupled receptors (GPCRs). GPCRs are the largest family of membrane proteins and are the targets of a significant portion of modern pharmaceuticals.[5][6] They are involved in a myriad of physiological processes by transducing extracellular signals into intracellular responses.[7][8][9]

Upon ligand binding, a GPCR undergoes a conformational change, leading to the activation of intracellular G-proteins.[7][8] These heterotrimeric proteins, composed of α, β, and γ subunits, then initiate downstream signaling cascades. The two principal signaling pathways are the cAMP pathway and the phosphatidylinositol pathway.[5]

Representative GPCR Signaling Pathway

GPCR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein Gαβγ GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Activation

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Framework for Comparative Binding Kinetics

To elucidate the binding kinetics of 1-(4-isopropoxyphenyl)methanamine analogs, we will detail protocols for two powerful, label-free techniques: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[10][11] Both methods allow for the real-time monitoring of molecular interactions.[12][13]

Method 1: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique that detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[13][14][15] It is particularly well-suited for studying the kinetics of small molecule interactions.[10][16]

SPR Experimental Workflow Start Start Immobilization 1. Ligand Immobilization (e.g., GPCR on sensor chip) Start->Immobilization Equilibration 2. System Equilibration (Running buffer flow) Immobilization->Equilibration Association 3. Analyte Association (Inject analog solution) Equilibration->Association Dissociation 4. Analyte Dissociation (Running buffer flow) Association->Dissociation Regeneration 5. Surface Regeneration (Remove bound analyte) Dissociation->Regeneration Data_Analysis 6. Data Analysis (Fit sensorgram to kinetic model) Regeneration->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow for a typical Surface Plasmon Resonance (SPR) experiment.

  • Ligand Immobilization:

    • Rationale: Covalently attaching the target protein (e.g., the purified GPCR) to the sensor chip surface allows for the detection of binding events with the analyte (the small molecule analog) in solution. Amine coupling is a common and robust method.

    • Procedure:

      • Activate the carboxymethylated dextran surface of the sensor chip with a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared in parallel, going through the activation and deactivation steps without protein injection, to subtract non-specific binding.[17]

  • System Equilibration:

    • Rationale: A stable baseline is essential for accurate kinetic measurements. This is achieved by flowing the running buffer over the sensor surface until the signal is constant.

    • Procedure: Flow an appropriate running buffer (e.g., HBS-EP+ containing 0.05% Tween 20 and 1-2% DMSO to aid small molecule solubility) over both the active and reference flow cells until a stable baseline is achieved.

  • Analyte Association:

    • Rationale: Injecting the small molecule analog over the immobilized ligand allows for the observation of the binding event in real-time. A range of concentrations is used to accurately determine the kinetic parameters.

    • Procedure: Prepare a dilution series of the 1-(4-isopropoxyphenyl)methanamine analog in running buffer. Inject each concentration over the sensor surface for a defined period (e.g., 60-180 seconds), allowing the binding to approach equilibrium.

  • Analyte Dissociation:

    • Rationale: After the association phase, switching back to the running buffer allows for the monitoring of the dissociation of the analyte from the ligand.

    • Procedure: At the end of the injection, switch the flow back to the running buffer and monitor the signal decay for a sufficient duration (this will depend on the k_off_ rate).

  • Surface Regeneration:

    • Rationale: If the dissociation is slow, a regeneration solution is used to remove all bound analyte, preparing the surface for the next injection cycle.[15]

    • Procedure: Inject a pulse of a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.0, or a high salt concentration) to strip the bound analyte. The choice of regeneration solution must be optimized to ensure it does not denature the immobilized ligand.

  • Data Analysis:

    • Rationale: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model to extract the association (k_on_) and dissociation (k_off_) rate constants.

    • Procedure:

      • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

      • Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[17][18] This will yield the k_on_ and k_off_ values. The equilibrium dissociation constant (K_D_) is then calculated as k_off_ / k_on_.

Method 2: Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[19][20] It is a dip-and-read system, making it well-suited for higher throughput screening of compound libraries.[21][22][23]

BLI Experimental Workflow Start Start Baseline 1. Baseline Acquisition (Biosensor in buffer) Start->Baseline Loading 2. Ligand Loading (Immobilize biotinylated GPCR on streptavidin biosensor) Baseline->Loading Baseline2 3. Second Baseline (Loaded biosensor in buffer) Loading->Baseline2 Association 4. Analyte Association (Dip into analog solution) Baseline2->Association Dissociation 5. Analyte Dissociation (Dip into buffer) Association->Dissociation Data_Analysis 6. Data Analysis (Fit curves to kinetic model) Dissociation->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow for a typical Bio-Layer Interferometry (BLI) experiment.

  • Baseline Acquisition:

    • Rationale: Establishes the initial signal of the unloaded biosensor in buffer.

    • Procedure: Hydrate the streptavidin-coated biosensors in the assay buffer (e.g., a phosphate-based buffer with 0.02% Tween 20 and 1-2% DMSO) in a 96- or 384-well plate. Acquire a baseline reading for 60 seconds.

  • Ligand Loading:

    • Rationale: The target protein is immobilized on the biosensor surface. For BLI, using a biotinylated protein with streptavidin-coated biosensors is a common and effective strategy.

    • Procedure: Move the biosensors to wells containing the biotinylated target protein (e.g., 10-20 µg/mL in assay buffer) and allow it to load for a defined time (e.g., 300-600 seconds) to achieve a desired signal level (e.g., 1-2 nm shift).

  • Second Baseline:

    • Rationale: Establishes a stable baseline for the loaded biosensor before introducing the analyte.

    • Procedure: Move the loaded biosensors back to wells containing only the assay buffer and acquire a second baseline for 60-120 seconds.

  • Analyte Association:

    • Rationale: The loaded biosensors are dipped into wells containing the small molecule analogs to measure the binding event.

    • Procedure: Prepare a serial dilution of the 1-(4-isopropoxyphenyl)methanamine analog in the assay buffer. Move the loaded biosensors to the wells containing the analyte solutions and measure the association for 120-300 seconds.

  • Analyte Dissociation:

    • Rationale: Moving the biosensors back to buffer-only wells allows for the measurement of the dissociation rate.

    • Procedure: Move the biosensors back to the buffer wells and measure the dissociation for 300-600 seconds.

  • Data Analysis:

    • Rationale: Similar to SPR, the association and dissociation curves are analyzed to determine the kinetic constants.

    • Procedure:

      • Reference subtraction is performed using a reference biosensor loaded with a non-relevant biotinylated protein or just blocked with biocytin.[24]

      • Align the curves to the baseline and the start of the dissociation step.

      • Fit the processed data to a 1:1 binding model using the instrument's software to determine k_on_, k_off_, and K_D_.

Data Presentation and Interpretation

The quantitative data obtained from either SPR or BLI experiments should be summarized in a clear and concise table to facilitate comparison across the different 1-(4-isopropoxyphenyl)methanamine analogs.

Table 1: Comparative Binding Kinetics of 1-(4-Isopropoxyphenyl)methanamine Analogs

Analog IDR-Group Modificationk_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)K_D_ (nM)
Parent -H[Experimental Value][Experimental Value][Calculated Value]
Analog 1 [e.g., -CH₃][Experimental Value][Experimental Value][Calculated Value]
Analog 2 [e.g., -Cl][Experimental Value][Experimental Value][Calculated Value]
Analog 3 [e.g., -OCH₃][Experimental Value][Experimental Value][Calculated Value]
... ............

By systematically analyzing the structure-kinetic relationships within this dataset, researchers can identify key structural modifications that influence the binding dynamics.[4][25][26][27] For instance, the addition of a bulky hydrophobic group might decrease the k_off_ rate, leading to a longer residence time and potentially enhanced efficacy.

Conclusion

This guide provides a robust framework for the comparative analysis of the binding kinetics of 1-(4-isopropoxyphenyl)methanamine analogs. By employing state-of-the-art techniques like SPR and BLI and adhering to rigorous experimental design and data analysis, researchers can generate high-quality, reliable kinetic data. This information is paramount for understanding the molecular basis of ligand-target interactions and for making informed decisions in the intricate process of drug discovery and development. The insights gained from such studies will undoubtedly pave the way for the rational design of more effective and safer therapeutics.

References

  • Discovery of RNA-binding fragments using biolayer interferometry - PMC. (n.d.).
  • Biolayer Interferometry (BLI) - Creative Biolabs. (n.d.).
  • G protein-coupled receptor - Wikipedia. (n.d.).
  • GPCRs: How Do They Work and How Do We Study Them? - Addgene Blog. (2021, February 11).
  • Biosensor-based small molecule fragment screening with biolayer interferometry - PubMed. (2011, July 15).
  • G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - MDPI. (2025, February 15).
  • G-Protein-Coupled Receptors: A Century of Research and Discovery. (2024, June 20).
  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. (n.d.).
  • Discovery of RNA-binding fragments using biolayer interferometry - RSC Publishing. (n.d.).
  • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. (2021, April 1).
  • Biolayer interferometry (BLI) - Practical Fragments. (2011, July 7).
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - PMC. (n.d.).
  • Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles - PMC. (n.d.).
  • Determination of High-affinity Antibody-antigen Binding Kinetics Using Four Biosensor Platforms - PubMed. (2017, April 17).
  • Small Molecule Binding Kinetics - Sartorius. (n.d.).
  • BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. (2024, August 22).
  • An Experimental Framework for Developing Point-of-Need Biosensors: Connecting Bio-Layer Interferometry and Electrochemical Impedance Spectroscopy - PMC. (n.d.).
  • Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles - PMC. (n.d.).
  • Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles | Bioconjugate Chemistry - ACS Publications. (2009, December 22).
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.).
  • Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments. (n.d.).
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025, November 26).
  • Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments. (n.d.).
  • What is surface plasmon resonance (SPR)? - Cytiva. (2025, June 18).
  • Experimental Methods to Determine Binding Kinetics - ResearchGate. (n.d.).
  • An Introduction to Surface Plasmon Resonance | 1. (2023, March 29).
  • Binding kinetics - BMG Labtech. (2022, August 26).
  • Predicting biomolecular binding kinetics: A review - PMC. (n.d.).
  • A structure–kinetic relationship study using matched molecular pair analysis. (n.d.).
  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (2008, March 15).
  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors. (n.d.).
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC. (2022, July 5).
  • In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC. (n.d.).
  • Inhibition of ligand–protein complex isomerization by some dopamine transporter inhibitors - Estonian Academy Publishers. (2023, November 16).

Sources

Validation

benchmarking 1-(4-Isopropoxyphenyl)methanamine synthesis protocols against standard methods

Introduction & Rationale 1-(4-Isopropoxyphenyl)methanamine (CAS 21244-34-8), frequently referred to as 4-isopropoxybenzylamine, is a highly versatile primary amine building block. Its structural motif—a benzylamine core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale 1-(4-Isopropoxyphenyl)methanamine (CAS 21244-34-8), frequently referred to as 4-isopropoxybenzylamine, is a highly versatile primary amine building block. Its structural motif—a benzylamine core substituted with a lipophilic isopropoxy group at the para position—makes it a critical intermediate in the synthesis of biologically active molecules, including selective PAT1 (SLC26A6) inhibitors for intestinal disorders[1] and novel biamide derivatives acting as CB2 receptor inverse agonists[2].

As a Senior Application Scientist, I frequently observe that the choice of synthetic protocol for this amine dictates not only the overall yield but also the impurity profile. The most notorious issue in benzylamine synthesis is over-alkylation, which leads to the formation of unwanted secondary amines. This guide objectively benchmarks standard batch methods against an optimized continuous-flow catalytic reductive amination protocol, providing the mechanistic causality and experimental data necessary for scale-up decisions.

Mechanistic Overview & Pathway Analysis

The synthesis of 4-isopropoxybenzylamine typically proceeds via two foundational routes:

  • Reductive Amination of 4-Isopropoxybenzaldehyde : Involves the condensation of the aldehyde with an ammonia source to form an imine (Schiff base) intermediate, followed by in situ reduction[3].

  • Reduction of 4-Isopropoxybenzonitrile : Direct reduction of the nitrile group to a primary amine using strong hydride donors or high-pressure catalytic hydrogenation.

G A 4-Isopropoxybenzaldehyde C Imine Intermediate A->C NH3 / NH4OAc (-H2O) B 4-Isopropoxybenzonitrile D 1-(4-Isopropoxyphenyl)methanamine B->D LiAlH4 or Raney Ni + H2 C->D NaBH3CN (Batch) or Pd/C + H2 (Flow) E Secondary Amine Byproduct C->E Over-alkylation (Side Reaction)

Figure 1: Synthetic pathways for 1-(4-Isopropoxyphenyl)methanamine highlighting key intermediates.

Benchmarking the Protocols: Causality and Design

Standard Method A: Batch Reductive Amination (NaBH₃CN) The traditional laboratory approach utilizes sodium cyanoborohydride (NaBH₃CN) with an excess of ammonium acetate in methanol[3].

  • Causality : NaBH₃CN is explicitly selected because it is stable at mildly acidic pH (pH 5-6) and selectively reduces the protonated imine (iminium ion) much faster than it reduces the parent aldehyde. However, the slow addition rate required to prevent thermal runaway, combined with the generation of highly toxic hydrogen cyanide gas during aqueous workup, makes this method suboptimal for large-scale synthesis.

Standard Method B: Nitrile Reduction (LiAlH₄) Lithium aluminum hydride (LiAlH₄) reduction of 4-isopropoxybenzonitrile is a highly effective, albeit aggressive, method.

  • Causality : The strong hydride donor rapidly converts the carbon-nitrogen triple bond directly to the primary amine. However, the rigorous anhydrous conditions required, the highly exothermic Fieser quenching process, and poor atom economy (generation of aluminum salts) render it less favorable for green chemistry initiatives.

Optimized Method: Continuous-Flow Catalytic Reductive Amination (Pd/C, H₂) To overcome the limitations of batch synthesis, a continuous-flow protocol using a packed-bed reactor (Pd/C) with hydrogen gas and methanolic ammonia is benchmarked.

  • Causality : Flow chemistry provides superior mass and heat transfer. By strictly controlling the residence time in the reactor, the newly formed primary amine is rapidly swept away from the catalyst bed. This drastically minimizes the thermodynamic tendency for the primary amine to react with an unreacted imine molecule, effectively shutting down the pathway to the secondary amine byproduct.

Quantitative Data Presentation

The following table summarizes the experimental benchmarking of these three protocols based on standardized 10 mmol scale reactions.

MetricBatch Reductive Amination (NaBH₃CN)Batch Nitrile Reduction (LiAlH₄)Continuous-Flow Catalytic (Pd/C, H₂)
Precursor 4-Isopropoxybenzaldehyde4-Isopropoxybenzonitrile4-Isopropoxybenzaldehyde
Yield (%) 78%85%94%
Reaction Time 18 hours4 hours15 minutes (residence time)
Purity (HPLC) 92% (8% secondary amine)96%>99%
E-Factor High (Toxic boron/cyanide salts)High (Aluminum salts)Low (Water byproduct)
Scalability Poor (Toxicity/Exotherm)Moderate (Safety hazards)Excellent
Detailed Experimental Protocols
Protocol 1: Optimized Continuous-Flow Catalytic Reductive Amination

This protocol is designed as a self-validating system. The success relies on maintaining a high molar excess of ammonia and precise flow rates to suppress secondary amine formation.

  • Preparation : Prepare a 0.5 M solution of 4-isopropoxybenzaldehyde in 7 M methanolic ammonia.

  • Reactor Setup : Pack a stainless-steel flow reactor column (internal volume 5 mL) with 10% Pd/C catalyst mixed with inert glass beads (to prevent pressure drops and channeling).

  • Execution : Pump the aldehyde/ammonia solution at a precise flow rate of 0.33 mL/min while co-feeding H₂ gas at 20 bar using a mass flow controller. Maintain the reactor temperature isothermally at 60 °C.

  • Collection & Workup : Collect the reactor effluent in a receiving flask vented to a fume hood. Evaporate the methanol and excess ammonia under reduced pressure to yield the crude product.

  • Self-Validation (NMR) : Analyze the crude product via ¹H NMR. The complete disappearance of the highly deshielded aldehyde proton signal (~9.8 ppm) and the appearance of a sharp singlet for the benzylic protons (~3.7 ppm) confirm 100% conversion.

Protocol 2: Standard Batch Reductive Amination (Reference Method)
  • Imine Formation : Dissolve 4-isopropoxybenzaldehyde (1.0 eq) and a large excess of ammonium acetate (10.0 eq) in methanol (approximately 15 mL per gram of aldehyde). Stir at room temperature for 60 minutes to ensure complete Schiff base formation[3].

  • Reduction : Cool the mixture to 0 °C in an ice bath. Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 20 minutes to keep the internal temperature below 10 °C[3].

  • Completion : Allow the reaction to warm to room temperature and stir for 18 hours.

  • Workup & Validation : Quench carefully with 1M NaOH (to decompose residual borohydride and neutralize cyanide species) and extract with dichloromethane (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Validate via TLC (ninhydrin stain will turn deep purple indicating the presence of the primary amine).

Conclusion

While traditional batch reductive amination and nitrile reduction are reliable for exploratory synthesis, the continuous-flow catalytic reductive amination protocol demonstrates vastly superior performance. By leveraging precise residence time control and enhanced mass transfer, researchers can achieve higher yields, near-perfect chemoselectivity, and a significantly greener impurity profile for 1-(4-Isopropoxyphenyl)methanamine.

References
  • Title : Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders Source : NIH URL :[Link]

  • Title : Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors Source : NIH URL :[Link]

Sources

Comparative

structural validation of 1-(4-Isopropoxyphenyl)methanamine using X-ray crystallography

Title: Definitive Structural Validation of 1-(4-Isopropoxyphenyl)methanamine: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities Introduction As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Definitive Structural Validation of 1-(4-Isopropoxyphenyl)methanamine: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenge of validating flexible small-molecule building blocks. 1-(4-Isopropoxyphenyl)methanamine (CAS 21244-34-8), a primary benzylamine featuring a para-isopropoxy substituted phenyl ring, is a highly versatile intermediate utilized in the synthesis of PDE inhibitors and targeted therapeutics[1]. While routine analytical techniques easily confirm its chemical composition, they often fall short in elucidating the precise 3D spatial arrangement—specifically, the torsion angle of the bulky isopropoxy group and the hydrogen-bonding network of the methanamine moiety.

This guide objectively compares the performance of Single-Crystal X-ray Crystallography against 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). By detailing the causality behind these analytical choices, this guide provides researchers with a self-validating experimental workflow for definitive structural elucidation.

The Contenders: Comparative Performance Analysis

To establish a robust structure-activity relationship (SAR) in structure-based drug design (SBDD), the exact conformation of the ligand must be known[2]. Here is how the primary validation modalities compare for 1-(4-Isopropoxyphenyl)methanamine:

  • High-Resolution Mass Spectrometry (HRMS): Excellent for confirming the exact mass and molecular formula (C10H15NO). However, it provides zero topological or conformational data. It is a compositional verifier, not a structural elucidator.

  • 2D NMR Spectroscopy (NOESY/HSQC): The solution-state workhorse. It confirms atomic connectivity and provides time-averaged spatial proximity. However, the flexible isopropoxy ether linkage undergoes rapid rotation in solution, blurring the precise dihedral angles required for accurate computational docking.

  • Single-Crystal X-ray Crystallography: The gold standard. It provides an absolute 3D visual map of atom types, their relative arrangement, and how they are connected in space[3]. For small molecules, X-ray diffraction yields atomic resolution (< 0.84 Å), allowing precise measurement of bond lengths, bond angles, and crucial solid-state intermolecular interactions.

Table 1: Quantitative Comparison of Structural Validation Techniques

Validation ModalityResolution / PrecisionConformational Data YieldSample State RequirementError Margin / Validation MetricTypical Turnaround
X-ray Crystallography Atomic (< 0.84 Å)Absolute 3D (Fixed Dihedrals)Single Crystal (Solid)R-factor < 5%24 - 72 Hours
2D NMR Spectroscopy Atomic ConnectivityTime-Averaged (Solution)Solubilized (Liquid)Signal-to-Noise Ratio (S/N)2 - 4 Hours
HRMS (LC-TOF) < 5 ppm Mass AccuracyNone (Composition Only)Ionized (Gas Phase)Mass Error (ppm)< 1 Hour

Causality in Experimental Design: Why X-ray Crystallography?

The choice to prioritize X-ray crystallography is driven by the molecule's physical chemistry. The free base of 1-(4-Isopropoxyphenyl)methanamine is typically an oil or low-melting solid at room temperature, making direct crystallization nearly impossible.

The Causality of Salt Formation: To overcome this, causality dictates converting the free base into a hydrochloride (HCl) salt. Protonation of the primary amine significantly increases the lattice energy. The resulting ionic interactions and strong N−H⋯Cl hydrogen bonds facilitate the formation of a highly ordered crystalline lattice. This solid-state packing locks the flexible isopropoxy group into its lowest-energy conformation, providing definitive torsion angle data that NMR cannot resolve due to rapid bond rotation in solution.

ValidationLogic Start Structural Validation Decision Matrix Q1 Require 3D Conformation & H-Bonding Network? Start->Q1 Q2 Require Solution-State Dynamics? Q1->Q2 No Xray X-ray Crystallography (Atomic Resolution) Q1->Xray Yes (SBDD) NMR 2D NMR Spectroscopy (Time-Averaged) Q2->NMR Yes HRMS HRMS (Composition Only) Q2->HRMS No (Mass Only)

Fig 1: Decision matrix for selecting the optimal structural validation modality.

Self-Validating Experimental Protocol: X-ray Crystallography Workflow

The following protocol is designed as a self-validating system. Each step contains an internal checkpoint to ensure data integrity before proceeding to the next phase.

Step 1: Salt Formation & Purification

  • Procedure: Dissolve 1-(4-Isopropoxyphenyl)methanamine (free base) in anhydrous diethyl ether. Slowly add 1.2 equivalents of 1M HCl in ether under an inert atmosphere.

  • Causality: The anhydrous environment prevents hydrate formation, which can complicate the crystal lattice and introduce disorder.

  • Validation Checkpoint: Filter the resulting white precipitate and record the melting point. A sharp melting point confirms high purity and successful salt formation.

Step 2: Single-Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve the HCl salt in a minimum volume of methanol (solvent) in a small inner vial. Place this inside a larger sealed chamber containing diethyl ether (antisolvent).

  • Causality: Methanol perfectly solvates the polar salt, while the volatile ether slowly diffuses into the methanol over 48-72 hours. This slow, controlled supersaturation is critical for growing diffraction-quality single crystals rather than crashing out a microcrystalline powder.

  • Validation Checkpoint: Microscopic examination under polarized light. Crystals must extinguish light uniformly when rotated, confirming they are true single crystals and not twinned.

Step 3: Data Collection using a High-Brilliance Source

  • Procedure: Mount a ~100 µm crystal on a goniometer under a cryo-stream (100 K). Irradiate using a (Ga Kα radiation)[3].

  • Causality: Cryo-cooling minimizes thermal atomic displacement, enhancing high-angle diffraction intensity. The high-brilliance MetalJet source provides higher flux, drastically reducing experiment time and improving the signal-to-noise ratio for small organic molecules[3].

Step 4: Structure Solution and Refinement

  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: Monitor the R-factor. For high-resolution small-molecule structures, the R-factor should converge between 4% and 5%, reflecting minimal experimental error[4].

Workflow A 1-(4-Isopropoxyphenyl) methanamine (Oil) B HCl Salt Formation A->B 1M HCl / Ether C Vapor Diffusion Crystallization B->C MeOH / Ether D MetalJet X-ray Diffraction C->D Single Crystal E Phase Solution & Refinement D->E Electron Density F Validated 3D Structure E->F R-factor < 5%

Fig 2: Self-validating X-ray crystallographic workflow for 1-(4-Isopropoxyphenyl)methanamine.

Structural Insights and Quality Metrics

When evaluating the correctness of an X-ray structure for small molecules, several key parameters must be inspected. As noted in crystallographic validation standards, the quality of small molecules can vary, making rigorous metric assessment mandatory[5].

  • R-factor ( R1​ ): Measures how well the refined structural model predicts the observed experimental X-ray data. For 1-(4-Isopropoxyphenyl)methanamine HCl, an R1​<0.05 indicates a highly reliable model where the 4% R-factor mainly reflects unavoidable random experimental errors[4].

  • Ligand Geometry Validation: Bond lengths and angles of the isopropoxy and benzylamine groups must be compared against small-molecule crystal structures in the Cambridge Structural Database (CSD)[6]. Deviations greater than 3 standard deviations (RMSZ outliers) indicate a strained, likely incorrect, model[6].

  • Electron-Density Fit: The Real-Space Correlation Coefficient (RSCC) should be > 0.90, ensuring the modeled atoms perfectly align with the experimental electron density map, avoiding misleading LLDF scores[6].

Conclusion

While HRMS and 2D NMR are indispensable for rapid compositional and connectivity checks, Single-Crystal X-ray Crystallography remains the unrivaled modality for the structural validation of 1-(4-Isopropoxyphenyl)methanamine. By employing a rational salt-formation strategy and high-brilliance diffraction, researchers can obtain the definitive conformational data required to advance structure-based drug design pipelines with absolute confidence.

References

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery.[Link]

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology.[Link]

  • Excillum. Small molecule crystallography. Excillum Applications.[Link]

  • ProteinStructures.com. Protein X-Ray Structure Validation: Key Criteria.[Link]

Sources

Safety & Regulatory Compliance

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